4,6-Dichloro-2-methylquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-2-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-12-8-3-2-6(10)4-7(8)9(11)13-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKICQFNPYTWKSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610661 | |
| Record name | 4,6-Dichloro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338739-44-9 | |
| Record name | 4,6-Dichloro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"4,6-Dichloro-2-methylquinazoline" chemical properties and structure
An In-depth Technical Guide to 4,6-Dichloro-2-methylquinazoline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. This compound is a member of the quinazoline family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. This document details the available data on its physicochemical properties, structural information, and a protocol for its synthesis.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound and its isomers is presented below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.
| Property | Value | Source |
| Molecular Formula | C₉H₆Cl₂N₂ | [1] |
| Molecular Weight | 213.07 g/mol | [1] |
| CAS Number | 338739-44-9 | [1] |
| Appearance | Solid (Predicted) | |
| Boiling Point | 176.1±33.0 °C at 760 mmHg (for isomer) | [2] |
| Density | 1.4±0.1 g/cm³ (for isomer) | [2] |
| Flash Point | 75.2±11.0 °C (for isomer) | [2] |
| Purity | 98% | [1] |
Note: Some physical data is for the isomer 2,4-Dichloro-6-methylquinazoline as specific data for the 4,6-dichloro isomer is limited.
Structural Information
The structural identifiers for this compound are critical for its unambiguous identification and use in computational chemistry and cheminformatics applications.
| Identifier | Value |
| IUPAC Name | This compound |
| SMILES | Cc1nc(Cl)c2cc(Cl)ccc2n1 (Inferred) |
| InChI Key | RKICQFNPYTWKSN-UHFFFAOYSA-N (for isomer) |
Note: The SMILES string is inferred based on the chemical name. The InChI key is for an isomeric structure.
Below is a diagram illustrating the key structural and chemical identifiers for this compound.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves a two-step process starting from 2-amino-5-chlorobenzoic acid.[3]
Step 1: Synthesis of 6-chloro-2-methylquinazolin-4(3H)-one
-
To a 50 mL round-bottom flask equipped with a reflux condenser, add 2-amino-5-chlorobenzoic acid (1.72 g, 10 mmol).[3]
-
Add acetic anhydride (15 mL) to the flask.[3]
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
After completion, cool the reaction mixture to room temperature.[3]
-
Pour the mixture into ice-cold water (50 mL) with stirring. A solid precipitate will form.[3]
-
Collect the solid by filtration, wash thoroughly with water, and dry it to yield 6-chloro-2-methylquinazolin-4(3H)-one.[3]
Step 2: Synthesis of this compound
-
In a 50 mL round-bottom flask, place 6-chloro-2-methylquinazolin-4(3H)-one (0.97 g, 5 mmol).[3]
-
Add phosphorus oxychloride (POCl₃, 10 mL) and a catalytic amount of N,N-dimethylaniline (2-3 drops).[3]
-
Fit the flask with a reflux condenser and heat the mixture at 110-120 °C for 4-6 hours in a fume hood.[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.[3]
-
Carefully and slowly pour the reaction mixture onto crushed ice (50 g) with vigorous stirring. A solid precipitate will form.[3]
-
Collect the solid by filtration, wash it thoroughly with water, and dry it to yield this compound.[3]
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.[3]
The following diagram illustrates the workflow for the synthesis of this compound.
Solubility
-
Primary Solvent: Dimethyl Sulfoxide (DMSO) is recommended for preparing stock solutions, typically in the range of 10 mM to 50 mM.[4]
-
Ethanol: Solubility is generally lower in ethanol compared to DMSO, with typical stock concentrations ranging from 1 mM to 10 mM.[4]
-
Aqueous Buffers (e.g., PBS): The compound is expected to have very low solubility in aqueous buffers (< 100 µM). Direct dissolution is not recommended; instead, dilute from a DMSO or ethanol stock solution.[4]
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not widely reported in the public domain. However, characterization of similar quinazoline derivatives has been documented. For instance, the synthesis of 4,7-dichloro-6-nitroquinazoline was characterized by melting point, mass-spectrometry, FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.[5] Researchers working with this compound would need to perform these analyses to fully characterize the compound.
Biological Activity and Signaling Pathways
There is currently no specific information available in the searched literature regarding the biological activities or signaling pathways directly modulated by this compound. However, the quinazoline scaffold is a well-known privileged structure in medicinal chemistry, with many derivatives exhibiting potent biological activities. For example, some 4-anilinoquinazolines are known to be potent anticancer agents that can inhibit receptor tyrosine kinases such as EGFR and VEGFR.[6] Other styrylquinazoline derivatives have been investigated as inhibitors of EGFR, Src kinase, and tubulin.[7] Further research is required to determine the specific biological targets and mechanisms of action for this compound.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. 4,6-dichloro-2-methyl quinazoline Price from Supplier Brand Shanghai Jizhi Biochemical Technology Co., Ltd on Chemsrc.com [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline [mdpi.com]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Technical Guide to the Spectroscopic Profile of 4,6-Dichloro-2-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4,6-dichloro-2-methylquinazoline, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in publicly accessible literature, this document presents a robust, predicted spectroscopic profile based on established principles of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and by drawing comparisons with structurally related quinazoline derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known data for similar chlorinated and methylated quinazoline compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~ 7.90 | d | ~ 2.0 |
| H-7 | ~ 7.65 | dd | ~ 8.8, 2.0 |
| H-8 | ~ 7.45 | d | ~ 8.8 |
| -CH₃ | ~ 2.80 | s | - |
Predicted in CDCl₃, referenced to TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 160 |
| C-4 | ~ 158 |
| C-4a | ~ 125 |
| C-5 | ~ 128 |
| C-6 | ~ 135 |
| C-7 | ~ 130 |
| C-8 | ~ 120 |
| C-8a | ~ 150 |
| -CH₃ | ~ 25 |
Predicted in CDCl₃, referenced to TMS at 0.00 ppm.
Table 3: Predicted Mass Spectrometry (MS) Data for this compound
| Ion | Predicted m/z | Relative Abundance | Notes |
| [M]⁺ | 212 | High | Molecular ion with ³⁵Cl isotopes. |
| [M+2]⁺ | 214 | Medium | Isotopic peak due to one ³⁷Cl. |
| [M+4]⁺ | 216 | Low | Isotopic peak due to two ³⁷Cl. |
| [M-Cl]⁺ | 177 | Medium | Loss of a chlorine atom. |
| [M-CH₃]⁺ | 197 | Low | Loss of the methyl group. |
Predicted for Electron Ionization (EI) Mass Spectrometry.
Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 2920 | Medium | Aliphatic C-H stretch (-CH₃) |
| ~ 1620, 1580, 1500 | Strong | C=C and C=N stretching (quinazoline ring) |
| ~ 1450 | Medium | -CH₃ bending |
| ~ 850 | Strong | C-Cl stretch |
| ~ 800-900 | Strong | Aromatic C-H out-of-plane bending |
Predicted for a solid sample (e.g., KBr pellet).
Experimental Protocols
The following are standard protocols for the acquisition of high-resolution spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Spectrometer Setup :
-
Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize resolution.
-
-
Data Acquisition :
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
-
-
Data Processing :
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Mass Spectrometry (MS)
-
Sample Introduction :
-
For Electron Ionization (EI), a small amount of the solid sample can be introduced via a direct insertion probe.
-
Alternatively, the sample can be dissolved in a volatile solvent and introduced through a gas chromatograph (GC-MS).
-
-
Ionization :
-
In EI mode, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis :
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
-
Detection :
-
An ion detector records the abundance of each ion, generating the mass spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid) :
-
KBr Pellet : Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Film : Dissolve a small amount of the sample in a volatile solvent, deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[1]
-
-
Data Acquisition :
-
Place the sample in the IR spectrometer.
-
Record a background spectrum of the empty sample holder (or a pure KBr pellet).
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Processing :
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Visualizations
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Structure-Spectra Correlation
Caption: Correlation of the chemical structure with its predicted spectroscopic signatures.
References
An In-Depth Technical Guide to the Solubility and Stability of 4,6-Dichloro-2-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
Understanding the fundamental physicochemical properties of 4,6-dichloro-2-methylquinazoline is crucial for its handling, formulation, and analysis. The following table summarizes key properties, primarily based on data for the isomeric compound 2,4-dichloro-6-methylquinazoline, and should be considered as estimations.
| Property | Value | Source |
| Molecular Formula | C₉H₆Cl₂N₂ | [1] |
| Molecular Weight | 213.07 g/mol | [1][2] |
| Appearance | Solid (Predicted) | [1] |
| Boiling Point | 226.8°C at 760 mmHg (Predicted) | [1] |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [1][2] |
| Flash Point | 112.7 ± 11.0 °C (Predicted) | [1] |
| XLogP3 | 3.8 | [1] |
Solubility Profile
While quantitative data for this compound is unavailable, the solubility of quinazoline derivatives is generally influenced by the nature of the solvent and the substituents on the quinazoline ring.[3][4]
General Solubility of Quinazoline Derivatives:
-
Polar Aprotic Solvents: Quinazoline derivatives often exhibit good solubility in polar aprotic solvents. For instance, N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are frequently reported as effective solvents for this class of compounds.[3][4][5]
-
Polar Protic Solvents: Solubility in polar protic solvents like ethanol and methanol can be more variable. Some derivatives are soluble, while others may be only slightly soluble.[5]
-
Nonpolar Solvents: Generally, quinazoline derivatives, being relatively polar, are expected to have low solubility in nonpolar solvents such as hexane and benzene.[6]
-
Aqueous Media: The parent quinazoline is water-soluble, but the solubility of its derivatives in aqueous solutions is highly dependent on their substituents.[3] Halogenated derivatives like this compound are anticipated to have low aqueous solubility.
The following table provides a qualitative summary of the expected solubility of this compound in common laboratory solvents.
| Solvent | Expected Solubility | Remarks |
| Dimethyl sulfoxide (DMSO) | Soluble | A common solvent for creating stock solutions of quinazoline derivatives.[5] |
| N,N-Dimethylformamide (DMF) | Soluble | Often shows high solubility for quinazoline compounds.[3][4] |
| Acetone | Soluble | A potential solvent for dissolution.[5] |
| Methanol | Slightly Soluble | Solubility may be limited.[5] |
| Ethanol | Slightly Soluble | Similar to methanol, solubility may be limited.[6] |
| Water | Insoluble | The hydrophobic chloro and methyl groups are expected to significantly reduce aqueous solubility.[5][6] |
Experimental Protocol for Solubility Determination (Gravimetric Method)
The gravimetric method is a reliable and straightforward approach to determine the equilibrium solubility of a compound in a specific solvent.[3][4][7][8][9][10]
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, DMF, ethanol)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes
-
Evaporating dish or pre-weighed vials
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Ensure there is undissolved solid material at the bottom of the vial.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
-
Solvent Evaporation and Weighing:
-
Transfer a precisely measured volume of the filtrate to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is fully evaporated, place the dish or vial in a desiccator to cool to room temperature.
-
Weigh the dish or vial containing the dried solute on an analytical balance.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final constant weight.
-
The solubility is then expressed as the mass of the solute per volume of the solvent (e.g., mg/mL or g/L).
-
Stability Profile
The quinazoline ring is generally stable; however, its stability can be influenced by various factors such as pH, temperature, and light exposure.[11][12][13]
-
pH: Quinazolines are reported to be stable in cold dilute acidic and alkaline solutions but may be susceptible to hydrolysis upon boiling in these conditions.[11]
-
Oxidation: The quinazoline ring can undergo oxidation. For instance, oxidation with hydrogen peroxide in an acidic medium can lead to the formation of a 3,4-dihydro-4-oxoquinazoline.[11]
-
Temperature: Elevated temperatures can promote degradation. Stability studies often include accelerated conditions at higher temperatures to predict long-term stability.[14]
-
Light: Photostability testing is a crucial component of stability studies to determine if the compound is sensitive to light exposure.
A study on a similar quinazoline derivative, 3-[2-(dimethylamino)ethyl]-6-nitroquinazolin-4(3H)-one, showed high stability in ultrapure water for over 40 days when stored in the dark at 4°C.[12][13] However, the same compound was found to be unstable in DMSO, with spectral changes observed immediately after preparation.[12][13] This highlights the importance of solvent choice in stability studies.
Experimental Protocol for Stability Testing
The following is a general protocol for assessing the stability of a new chemical entity like this compound, based on established pharmaceutical guidelines.[14][15][16][17]
Objective: To evaluate the stability of this compound under various environmental conditions over time.
Materials:
-
This compound
-
Selected solvents or formulation buffers
-
Stability chambers with controlled temperature and humidity
-
Validated stability-indicating analytical method (e.g., HPLC-UV)
-
Vials (clear and amber)
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration in the chosen solvent(s).
-
Dispense the solutions into both clear and amber vials to assess photostability.
-
-
Storage Conditions:
-
Place the vials in stability chambers under various conditions as recommended by ICH guidelines, such as:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
For photostability testing, expose the samples in clear vials to a light source according to ICH Q1B guidelines.
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time points. For example:
-
Accelerated: 0, 1, 3, and 6 months
-
Long-term: 0, 3, 6, 9, 12, 18, and 24 months
-
-
-
Analytical Testing:
-
At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound and detect any degradation products.
-
Monitor physical properties such as appearance, color, and pH of the solution.
-
-
Data Evaluation:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Identify and quantify any degradation products.
-
Determine the shelf-life or re-test period based on the time it takes for the concentration to decrease to a specified limit (e.g., 90% of the initial concentration).
-
Visualizations
Caption: A flowchart of the gravimetric method for solubility determination.
Caption: A schematic of a typical stability testing workflow for a new chemical entity.
References
- 1. echemi.com [echemi.com]
- 2. 4,6-dichloro-2-methyl quinazoline Price from Supplier Brand Shanghai Jizhi Biochemical Technology Co., Ltd on Chemsrc.com [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. cibtech.org [cibtech.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmacyjournal.info [pharmacyjournal.info]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pharmajournal.net [pharmajournal.net]
- 11. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. ema.europa.eu [ema.europa.eu]
- 15. siip.ac.in [siip.ac.in]
- 16. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 17. ema.europa.eu [ema.europa.eu]
The Versatile Scaffold: A Technical Guide to 4,6-Dichloro-2-methylquinazoline in Medicinal Chemistry
Introduction: The quinazoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This heterocyclic system, composed of a fused benzene and pyrimidine ring, serves as the foundation for numerous therapeutic agents. Among the many intermediates used to access this scaffold, 4,6-dichloro-2-methylquinazoline stands out as a particularly valuable and versatile building block. Its strategic placement of reactive chloro groups, especially at the C4 position, alongside a modifiable C2-methyl group, provides medicinal chemists with a powerful tool for generating diverse molecular libraries and developing novel therapeutic agents.[4][5]
Synthesis of the Core: this compound
The preparation of this compound is typically achieved through a reliable two-step synthetic sequence starting from 2-amino-5-chlorobenzoic acid.[6] The process involves an initial cyclization to form the quinazolinone ring, followed by a chlorination step to yield the target intermediate.[6]
Experimental Protocol: Synthesis
Step 1: Synthesis of 6-chloro-2-methylquinazolin-4(3H)-one [6]
-
To a 50 mL round-bottom flask fitted with a reflux condenser, add 2-amino-5-chlorobenzoic acid (1.72 g, 10 mmol).
-
Add acetic anhydride (15 mL) to the flask.
-
Heat the reaction mixture to reflux for 2-3 hours. The reaction's progress can be monitored using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into 50 mL of ice-cold water while stirring.
-
Collect the resulting solid precipitate via vacuum filtration, wash thoroughly with water, and dry to obtain 6-chloro-2-methylquinazolin-4(3H)-one.
Step 2: Synthesis of this compound [6]
-
In a round-bottom flask, place the 6-chloro-2-methylquinazolin-4(3H)-one (1.95 g, 10 mmol) obtained from the previous step.
-
In a fume hood, carefully add phosphorus oxychloride (POCl₃, 10 mL) and a catalytic amount (2-3 drops) of N,N-dimethylaniline.
-
Equip the flask with a reflux condenser and heat the mixture at 110-120 °C for 4-6 hours.
-
Once the reaction is complete, let the mixture cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (approximately 50 g) with vigorous stirring.
-
Neutralize the acidic solution to a pH of 7-8 using a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water and dry to yield this compound. The product can be further purified by recrystallization from ethanol if necessary.
Data Presentation: Synthesis Materials
Table 1: Materials and Reagents for Step 1 (Synthesis of 6-chloro-2-methylquinazolin-4(3H)-one)
| Reagent/Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |
|---|---|---|---|---|
| 2-Amino-5-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | 10 | 1.72 g |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | - | 15 mL |
Data sourced from a representative synthesis protocol.[6]
Table 2: Materials and Reagents for Step 2 (Synthesis of this compound)
| Reagent/Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |
|---|---|---|---|---|
| 6-chloro-2-methylquinazolin-4(3H)-one | C₉H₇ClN₂O | 194.62 | 10 | 1.95 g |
| Phosphorus oxychloride | POCl₃ | 153.33 | - | 10 mL |
| N,N-dimethylaniline | C₈H₁₁N | 121.18 | Catalytic | 2-3 drops |
Data sourced from a representative synthesis protocol.[6]
Caption: Workflow for the two-step synthesis of this compound.
A Versatile Scaffold for Drug Discovery
The utility of this compound lies in its defined points of reactivity, which allow for the systematic and regioselective introduction of various substituents to build diverse chemical libraries.
-
C4-Position Reactivity: The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr).[4][5] This allows for the straightforward introduction of a wide range of primary and secondary amines, including anilines, benzylamines, and aliphatic amines, which is a common strategy for developing kinase inhibitors.[4][5]
-
C2-Position Modification: The methyl group at the C2 position is activated for condensation reactions. For instance, it can react with various benzaldehydes in the presence of acetic anhydride to form (E)-2-styrylquinazoline derivatives, a class of compounds also investigated for anticancer properties.[6]
-
C6-Position Substitution: While less reactive than its C4 counterpart, the C6-chloro group provides an additional handle for modification, often through metal-catalyzed cross-coupling reactions, enabling further structural diversification.
Caption: Key reactive sites on the this compound core.
Therapeutic Potential of Quinazoline Derivatives
Derivatives synthesized from the this compound core have been explored for a range of therapeutic applications, most notably as anticancer agents.[2][7][8][9][10] Other biological activities, including antimicrobial and anti-inflammatory effects, have also been reported for the broader quinazoline class.[1][7]
Primary Application: Anticancer Agents
The quinazoline scaffold is a validated pharmacophore for targeting key pathways in cancer progression.
-
Kinase Inhibition: A primary mechanism of action for many quinazoline-based anticancer drugs is the inhibition of protein tyrosine kinases.[7][11] The Epidermal Growth Factor Receptor (EGFR) is a prominent target, as its overactivation is a known driver in many cancers, leading to uncontrolled cell proliferation and survival.[7][12] Derivatives often act as ATP-competitive inhibitors, binding to the kinase domain and blocking downstream signaling.[12][13] Other clinically relevant kinases, such as B-Raf, PI3K, and Aurora kinases, are also targeted by quinazoline derivatives.[8][9][14]
-
Tubulin Polymerization Inhibition: Certain quinazoline derivatives have been shown to disrupt the formation of microtubules by binding to tubulin, often at the colchicine site.[8] This interference with the cellular cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[8]
Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazolines.
Quantitative Biological Data
The following tables summarize quantitative data for various quinazoline derivatives, illustrating the potency that can be achieved from this scaffold. Data is compiled from multiple sources for structurally related compounds to provide a comparative context.
Table 3: In Vitro Anticancer Activity of Selected Quinazoline Derivatives
| Compound/Derivative | Cell Line | Target/Mechanism of Action | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 2-Styrylquinazoline-benzenesulfonamide | A549 (Lung) | Tubulin Polymerization | 0.051 - 0.44 | [7][9] |
| 4-Anilinoquinazoline | A549 (Lung) | EGFR | <10 nM (for potent analogs) | [9] |
| 6-Chloro-quinazolin derivative (5a) | MGC-803 (Gastric) | Apoptosis Induction | 1.96 | [10][15] |
| 6-Chloro-quinazolin derivative (5f) | Bcap-37 (Breast) | Apoptosis Induction | 8.47 | [10][15] |
| 2,4-Diaminoquinazoline (4c) | MCF-7 (Breast) | Not specified | 9.1 | [16] |
| 1,2,4-triazolo[4,3-c]quinazoline (18c) | HepG-2 (Liver) | Topoisomerase II | 5.22 | [17] |
| 2-Phenylquinazolin-4-amine (18) | MGC-803 (Gastric) | Apoptosis Induction | 0.85 |[18] |
Note: IC₅₀ values are highly dependent on experimental conditions and the specific substitutions on the quinazoline core.
Table 4: Kinase Inhibitory Activity of Selected Quinazoline Derivatives
| Compound/Derivative Class | Kinase Target | IC₅₀ | Reference |
|---|---|---|---|
| 4-Arylamino-6-furan-2-yl-quinazoline (2a) | EGFR (wild type) | 5.06 nM | [11] |
| 4-Arylaminoquinazoline | EGFRL858R/T790M | <10 nM (for potent analogs) | [9] |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one (46) | Aurora A | 84.42 nM | [9] |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one (46) | Aurora B | 14.09 nM | [9] |
| 4,6-Disubstituted quinazoline (26) | PI3K | Not specified (potent) |[8] |
Key Experimental Protocols
The biological evaluation of novel quinazoline derivatives relies on a set of standardized in vitro assays.
Protocol 1: MTT Assay for In Vitro Cytotoxicity[12]
-
Principle: This colorimetric assay measures cell metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding purple formazan crystals, which are soluble in DMSO. The absorbance of the colored solution is directly proportional to the number of living cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test quinazoline derivative in the appropriate culture medium.
-
Replace the existing medium with the medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C.
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: General workflow for the MTT cytotoxicity assay.
Protocol 2: In Vitro EGFR Kinase Assay[12]
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR enzyme. The amount of phosphorylation is typically quantified using a luminescence-based method that measures the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a reaction mixture containing the recombinant EGFR enzyme, a suitable peptide substrate, and the kinase assay buffer in a microplate.
-
Add varying concentrations of the test quinazoline derivative or a known EGFR inhibitor (positive control) to the wells.
-
Initiate the kinase reaction by adding a defined concentration of ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol to quantify the amount of ADP produced.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
-
Conclusion
This compound is a high-value, versatile intermediate in medicinal chemistry. Its well-defined reactivity allows for the efficient synthesis of large libraries of novel quinazoline derivatives. The demonstrated success of the quinazoline scaffold, particularly as a source of potent kinase inhibitors for oncology, underscores the importance of this building block.[12][19] Future research will undoubtedly continue to leverage this core structure to explore new chemical space, optimize activity against both established and novel biological targets, and ultimately develop the next generation of therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Highly potent and selective 3-N-methylquinazoline-4(3H)-one based inhibitors of B-Raf(V600E) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents [mdpi.com]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to Plausible Synthetic Routes for 4,6-Dichloro-2-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of plausible synthetic routes for the preparation of 4,6-dichloro-2-methylquinazoline, a key intermediate in the synthesis of various biologically active compounds. This document details the primary synthetic pathway, including experimental protocols and quantitative data, and explores potential alternative routes.
Primary Synthetic Route: A Two-Step Approach from 2-Amino-5-chlorobenzoic Acid
The most direct and commonly cited method for the synthesis of this compound involves a two-step process. The first step is the cyclization of 2-amino-5-chlorobenzoic acid to form the intermediate 6-chloro-2-methylquinazolin-4(3H)-one. This is followed by a chlorination reaction to yield the final product.
Figure 1: Primary synthetic pathway for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the primary synthetic route.
Table 1: Synthesis of 6-Chloro-2-methylquinazolin-4(3H)-one
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-chlorobenzoic acid | [1] |
| Reagent | Acetic Anhydride | [2] |
| Solvent | Acetic Anhydride (neat) | [2] |
| Reaction Temperature | Reflux | [2] |
| Reaction Time | 2-4 hours | [3] |
| Typical Yield | ~90% | [4] |
| Appearance | White to off-white solid | [2] |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 6-Chloro-2-methylquinazolin-4(3H)-one | [2] |
| Reagent | Phosphorus Oxychloride (POCl₃) | [2][5] |
| Catalyst | N,N-Dimethylaniline | [2] |
| Reaction Temperature | 110-120 °C (Reflux) | [2] |
| Reaction Time | 4-6 hours | [2] |
| Typical Yield | High (specific yield not reported) | [2] |
| Appearance | Solid | [2] |
Table 3: Spectroscopic Data for Intermediates and Final Product
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | Mass Spectrum (m/z) |
| 6-Chloro-2-methylquinazolin-4(3H)-one | 12.51 (s, 1H), 8.08 (d, J=2.2 Hz, 1H), 7.86 (dd, J=8.7, 2.3 Hz, 1H), 7.76 (d, J=8.7 Hz, 1H), 2.40 (s, 3H) | 161.76, 153.25, 147.93, 135.15, 132.89, 130.20, 128.30, 125.33, 21.45 | [M+H]+: 195.03 |
| This compound | 8.14 (d, J=2.1 Hz, 1H), 7.98 (dd, J=9.0, 2.1 Hz, 1H), 7.85 (d, J=9.0 Hz, 1H), 2.83 (s, 3H) | Data not available in searched literature | [M]+: 212.00 |
Note: Spectroscopic data for this compound is based on closely related analogs and may vary slightly.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Chloro-2-methylquinazolin-4(3H)-one [2]
-
In a round-bottom flask equipped with a reflux condenser, add 2-amino-5-chlorobenzoic acid.
-
Add an excess of acetic anhydride to the flask.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water with stirring to precipitate the product.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain 6-chloro-2-methylquinazolin-4(3H)-one as a white to off-white solid.
Step 2: Synthesis of this compound [2]
-
In a round-bottom flask, place the dried 6-chloro-2-methylquinazolin-4(3H)-one.
-
Add an excess of phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylaniline.
-
Fit the flask with a reflux condenser and heat the mixture at 110-120 °C for 4-6 hours in a fume hood.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water and dry it to yield this compound. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Alternative Synthetic Routes
While the primary route is well-established, other synthetic strategies can be considered, offering flexibility in starting materials and reaction conditions.
Figure 2: Conceptual overview of alternative synthetic routes.
Niementowski Quinazoline Synthesis
The Niementowski reaction is a classical method for the synthesis of 4(3H)-quinazolinones from anthranilic acids and amides.[6][7] This approach can be adapted for the synthesis of the key intermediate, 6-chloro-2-methylquinazolin-4(3H)-one.
Conceptual Protocol:
-
Heating a mixture of 2-amino-5-chlorobenzoic acid with acetamide at elevated temperatures would be expected to yield 6-chloro-2-methylquinazolin-4(3H)-one.
-
The reaction often requires high temperatures and can be facilitated by microwave irradiation to reduce reaction times and improve yields.[7]
-
The resulting intermediate would then be chlorinated using phosphorus oxychloride as described in the primary route.
This method offers the advantage of using a different acylating agent (acetamide) compared to acetic anhydride.
Synthesis from 2-Amino-5-chlorobenzonitrile
An alternative strategy involves starting from 2-amino-5-chlorobenzonitrile. This route typically leads to the formation of 2,4-diaminoquinazolines, which would then require further chemical modifications to arrive at this compound.
Conceptual Protocol:
-
Condensation of 2-amino-5-chlorobenzonitrile with a reagent like guanidine can yield 2,4-diamino-6-chloroquinazoline.[8]
-
Subsequent steps would be required to replace the amino groups with chloro and methyl groups at the appropriate positions. This would likely involve diazotization reactions followed by Sandmeyer-type reactions for the introduction of the chloro group at position 4, and a separate series of reactions for the introduction of the methyl group at position 2.
This route is more complex than the primary synthesis but may be advantageous if 2-amino-5-chlorobenzonitrile is a more readily available or cost-effective starting material.
Conclusion
The synthesis of this compound is most efficiently achieved through a two-step process starting from 2-amino-5-chlorobenzoic acid. This method is well-documented and provides the target compound in good overall yield. Alternative approaches, such as the Niementowski reaction or synthesis from the corresponding anthranilonitrile, offer flexibility but may involve more complex or less direct pathways. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements of the subsequent applications in drug development and chemical research.
References
- 1. 2-Amino-5-chlorobenzoic acid | C7H6ClNO2 | CID 12476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Unraveling the Molecular Blueprint: A Technical Guide to the Postulated Mechanism of Action for 4,6-Dichloro-2-methylquinazoline Derivatives
For Immediate Release
This technical guide provides an in-depth exploration of the postulated mechanism of action for 4,6-dichloro-2-methylquinazoline derivatives, a class of compounds demonstrating significant potential in oncological research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core biological pathways these derivatives are believed to modulate. By synthesizing data from structurally related compounds, this guide outlines the primary and secondary mechanisms, detailed experimental protocols for their validation, and quantitative data to support these hypotheses.
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The specific substitutions of dichloro groups at the 4 and 6 positions, along with a methyl group at the 2-position, are anticipated to confer distinct pharmacological properties. Based on extensive research into analogous quinazoline compounds, the principal mechanisms of action are postulated to be the inhibition of key signaling proteins, leading to the disruption of cancer cell proliferation and survival.
Primary Postulated Mechanism: EGFR Tyrosine Kinase Inhibition
A predominant mechanism of action for many quinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] Overactivation of the EGFR signaling pathway is a common driver in many cancers, leading to uncontrolled cell growth. This compound derivatives are hypothesized to function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascade that promotes proliferation and survival.
Signaling Pathway:
Secondary Postulated Mechanism: Inhibition of Tubulin Polymerization
Certain quinazoline derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.[3] This disruption of the cytoskeleton can lead to cell cycle arrest, specifically in the G2/M phase, and subsequently induce apoptosis. It is plausible that this compound derivatives could also exhibit this antimitotic activity.
Downstream Cellular Effects
The inhibition of critical signaling pathways like EGFR and the disruption of fundamental cellular processes such as microtubule formation are expected to culminate in two major downstream effects:
-
Cell Cycle Arrest: By blocking the signals that drive cell division or by physically impeding the mitotic machinery, these derivatives are postulated to cause an accumulation of cells in a specific phase of the cell cycle, most commonly the G2/M phase.[4][5]
-
Induction of Apoptosis: The disruption of pro-survival signaling and the induction of mitotic catastrophe are potent triggers for programmed cell death, or apoptosis.[6]
Quantitative Data Summary
The following tables summarize the in vitro activity of structurally related quinazoline derivatives against various cancer cell lines and protein kinases. This data provides a benchmark for the anticipated potency of this compound derivatives.
Table 1: In Vitro Anticancer Activity of Selected Quinazoline Derivatives (IC50 in µM)
| Compound/Derivative | Cell Line | Target/Mechanism of Action (if specified) | IC50 (µM) |
| 6-chloro-quinazolin derivatives 5a and 5f | MGC-803, Bcap-37 | Apoptosis Induction | Not specified, active at 10 µM |
| 2-thioxoquinazolin-4-one derivatives 21-23 | HeLa, MDA-MB231 | Cytotoxicity | 1.85 - 2.81 |
| Quinazoline derivative 18 | MGC-803 | Cytotoxicity, G2/M arrest, apoptosis | 0.85 |
| 3-amino-7-chloro-2-methylquinazolin-4(3H)-one derivative 5c | HCT | Cytotoxicity | 8.00 |
| 3-amino-7-chloro-2-methylquinazolin-4(3H)-one derivative 5d | HepG-2 | Cytotoxicity | 17.78 |
| 4-anilinoquinazoline derivative 10b | HCT-116, T98G | Cytotoxicity | 2.8, 2.0 |
| 6-arylureido-4-anilinoquinazoline derivative 7i | A549, HT-29, MCF-7 | EGFR Inhibition | 2.25, 1.72, 2.81 |
Table 2: In Vitro Kinase Inhibitory Activity of Selected Quinazoline Derivatives (IC50 in nM)
| Compound/Derivative | Target Kinase | IC50 (nM) |
| 4-anilinoquinazoline derivative 19h | EGFR | 0.47 |
| 6-arylureido-4-anilinoquinazoline derivative 7i | EGFR | 17.32 |
| 4-anilinoquinazoline derivative (Compound 1i) | EGFR | 0.05 |
| 4-anilinoquinazoline derivative (Compound 1j) | EGFR | 0.1 |
| Quinazoline-4-tetrahydroquinoline analogue 4a4 | Tubulin Polymerization | 0.4 - 2.7 |
Experimental Protocols
To validate the postulated mechanisms of action for this compound derivatives, the following key experiments are recommended.
Experimental Workflow
EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Principle: This assay quantitatively measures the amount of ADP produced by the EGFR kinase reaction. The generated ADP is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal that is proportional to the kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) substrate
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound derivative (test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in Kinase Reaction Buffer to achieve the final desired concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound dilution to the wells.
-
Add 5 µL of a mixture containing the EGFR enzyme and the substrate to each well.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is directly proportional to the amount of ADP produced and thus the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Tubulin Polymerization Assay
Principle: The assembly of tubulin into microtubules is monitored by measuring the increase in turbidity (light scattering) at 350 nm in a temperature-controlled spectrophotometer. Inhibitors of tubulin polymerization will prevent this increase in absorbance.
Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound derivative (test compound)
-
Positive control (e.g., Nocodazole) and negative control (DMSO)
-
Temperature-controlled spectrophotometer with a plate reader
Procedure:
-
Reagent Preparation: Reconstitute tubulin in General Tubulin Buffer on ice.
-
Reaction Setup:
-
In a pre-chilled 96-well plate on ice, add the test compound at various concentrations.
-
Add the tubulin solution to each well.
-
Initiate polymerization by adding GTP to each well.
-
-
Data Acquisition: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 350 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of the compound-treated samples to the DMSO control. Calculate the percentage of inhibition of tubulin polymerization and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Principle: This method uses a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content in each cell. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can then be determined based on their fluorescence intensity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (for fixation)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of the test compound for 24-48 hours.
-
Cell Harvesting and Fixation:
-
Harvest the cells (including floating and adherent cells) and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate on ice for at least 2 hours or store at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label early apoptotic cells. Propidium Iodide (PI) is used as a counterstain to identify late apoptotic and necrotic cells, as it can only enter cells with compromised membranes.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.
-
Cell Harvesting and Staining:
-
Harvest all cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Data Acquisition and Analysis: Analyze the stained cells by flow cytometry within one hour. The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Conclusion
While direct experimental data for this compound is emerging, the wealth of information available for structurally similar quinazoline derivatives provides a strong foundation for postulating its mechanism of action. The primary hypotheses center on the inhibition of EGFR tyrosine kinase and tubulin polymerization, leading to subsequent cell cycle arrest and apoptosis. The experimental protocols detailed in this guide offer a clear and robust framework for the systematic investigation and validation of these postulated mechanisms, paving the way for the further development of this promising class of compounds.
References
- 1. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling and Docking of 4,6-Dichloro-2-methylquinazoline Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of 4,6-dichloro-2-methylquinazoline analogs. Drawing upon research of structurally related quinazoline derivatives, this document outlines their potential as therapeutic agents, details the computational and experimental methodologies for their evaluation, and presents key data to inform further drug discovery and development efforts.
Introduction to Quinazoline Derivatives in Drug Discovery
Quinazoline and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] Many compounds featuring the quinazoline scaffold have been investigated as inhibitors of critical cellular targets, such as epidermal growth factor receptor (EGFR) tyrosine kinase, making them a fertile ground for the development of novel therapeutics, particularly in oncology.[1][3] The this compound core is a key pharmacophore, with halogen substitutions often enhancing the biological activity of the parent molecule.[4]
Computational Modeling and Docking Studies
In silico techniques are pivotal in modern drug discovery, enabling the prediction of molecular interactions and pharmacokinetic properties before engaging in resource-intensive laboratory synthesis and testing.[5] For quinazoline analogs, molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are commonly employed to identify promising lead compounds.
Molecular Docking
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mode of interaction.[6]
Experimental Protocol: Molecular Docking of Quinazoline Analogs
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., EGFR, PI3K-δ) is obtained from the Protein Data Bank (PDB).[7]
-
Water molecules and co-crystallized ligands are removed.
-
Hydrogen atoms are added, and charges are assigned to the protein structure.
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structures of the this compound analogs are drawn using chemical drawing software.
-
The structures are converted to 3D and their energy is minimized using a suitable force field (e.g., MMFF94x).[8]
-
-
Docking Simulation:
-
A docking software, such as AutoDock Vina or Schrödinger's Maestro, is used to perform the docking calculations.[6][7]
-
The active site of the protein is defined to create a grid box for the docking simulation.
-
The prepared ligands are docked into the defined active site.
-
The docking results are analyzed based on the binding energy (kcal/mol) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.[6][8]
-
In Silico ADME Prediction
ADME properties are crucial for determining the drug-likeness of a compound. In silico tools can predict these properties, helping to prioritize compounds with favorable pharmacokinetic profiles.[9]
Experimental Protocol: In Silico ADME Prediction
-
Descriptor Calculation:
-
The 3D structures of the quinazoline analogs are used to calculate various physicochemical descriptors, such as molecular weight, logP, number of hydrogen bond donors and acceptors, and polar surface area.
-
-
ADME Prediction:
-
Online platforms or software packages (e.g., SwissADME, preADMET) are used to predict ADME properties.[6]
-
Key parameters evaluated include:
-
Biological Activity of Quinazoline Analogs
Quinazoline derivatives have demonstrated a wide range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.[1][2]
Anticancer Activity
The anticancer effects of quinazoline derivatives are often attributed to their ability to inhibit protein kinases, such as EGFR, which are crucial for cancer cell proliferation and survival.[1][4]
Table 1: In Vitro Anticancer Activity of Selected Quinazoline Derivatives
| Compound/Derivative | Cell Line | Target/Mechanism of Action (if specified) | IC50 (µM) | Reference |
| 7-chloro-2-methylquinazolin-4(3H)-one analog (5c) | HCT-116 | PI3K-δ inhibitor | 8.00 ± 0.33 | [8] |
| 7-chloro-2-methylquinazolin-4(3H)-one analog (5d) | HepG-2 | PI3K-δ inhibitor | 17.78 ± 0.58 | [8] |
| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one analog (45) | A549 | ALK/PI3K/AKT signaling inhibitor | 0.44 | [10] |
| 4-Hydroxyquinazoline analog (B1) | HCT-15 | PARP inhibitor | 2.89 ± 0.78 | [11] |
| 4-Hydroxyquinazoline analog (B1) | HCC1937 | PARP inhibitor | 3.26 ± 0.38 | [11] |
| Quinazolinone-based rhodanine (45) | HL-60 | Pro-apoptotic | 1.2 | [12] |
| Quinazolinone-based rhodanine (45) | K-562 | Pro-apoptotic | 1.5 | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Serial dilutions of the test quinazoline derivatives are prepared in the culture medium and added to the cells.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Activity
The quinazoline scaffold is also a key pharmacophore for the development of novel antimicrobial agents.[1]
Table 2: Antimicrobial Activity of Selected Quinazoline Derivatives
| Compound/Derivative | Microorganism | Activity |
| 2,4,6-trisubstituted quinazolines | Gram-positive and Gram-negative bacteria | Antimicrobial activity |
| Acylhydrazone quinazolines | S. aureus, E. coli, A. niger | Significant activity |
Experimental Protocol: Agar Well Diffusion Method
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.
-
Well Creation: Wells are created in the agar using a sterile cork borer.
-
Compound Addition: A specific concentration of the test quinazoline derivative is added to each well.
-
Pre-diffusion: The plates are allowed to stand for 1-2 hours at room temperature to permit the diffusion of the compound into the agar.[1]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[1]
-
Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters.
Visualizing Molecular Pathways and Workflows
EGFR Signaling Pathway
Many quinazoline derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR.[13] Overactivation of the EGFR signaling pathway is a hallmark of many cancers, leading to increased cell proliferation and survival.[1]
Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.
In Silico Drug Design Workflow
The process of in silico drug design involves a series of computational steps to identify and optimize potential drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciepub.com [sciepub.com]
- 7. In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arabjchem.org [arabjchem.org]
- 9. Synthesis, <i>in-silico</i>, and <i>in-vitro</i> study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Quinazoline Derivatives in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][] Its versatile structure, composed of a fused benzene and pyrimidine ring, allows for diverse functionalization, leading to a wide spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth review of recent advancements in the synthesis, biological evaluation, and mechanisms of action of quinazoline derivatives, with a focus on their application in drug discovery.
I. Synthesis of Quinazoline Derivatives
The construction of the quinazoline core can be achieved through various synthetic methodologies, ranging from classical cyclocondensation reactions to modern metal-catalyzed cross-coupling strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
A. Classical Synthesis: The Niementowski Reaction
The Niementowski reaction is a traditional and widely used method for the synthesis of 4(3H)-quinazolinones, a prominent class of bioactive quinazoline derivatives.[4] This reaction typically involves the thermal condensation of an anthranilic acid with an amide.[4]
Experimental Protocol: Conventional Niementowski Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one
-
Reaction Setup: A mixture of 2-aminobenzohydrazide (0.01 mol) and 2-chlorobenzaldehyde (0.01 mol) is prepared in ethanol (20 mL).
-
Catalysis: A catalytic amount of pyridine is added to the mixture.
-
Reflux: The reaction mixture is refluxed for 10 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the mixture is cooled to room temperature, leading to the precipitation of the product.
-
Purification: The solid is filtered, washed with cold ethanol, and dried under a vacuum. The crude product is then recrystallized from a suitable solvent to yield the pure compound.[5]
Experimental Protocol: Microwave-Assisted Niementowski Synthesis
Microwave-assisted organic synthesis (MAOS) offers a significant improvement over conventional heating, drastically reducing reaction times and often increasing yields.[6]
-
Reaction Setup: In a microwave-safe vessel, a mixture of 2-aminobenzohydrazide (0.01 mol) and 2-chlorobenzaldehyde (0.01 mol) in ethanol (10 mL) is prepared.
-
Irradiation: The sealed vessel is subjected to microwave irradiation at 800 W for 5 minutes.
-
Monitoring and Work-up: The reaction is monitored by TLC. After completion, the mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and dried.
-
Purification: Recrystallization from a suitable solvent yields the pure product.[5]
Table 1: Comparison of Conventional and Microwave-Assisted Niementowski Synthesis [5]
| Product | Method | Reaction Time | Yield (%) |
| 3-amino-2-phenylquinazolin-4(3H)-one | Conventional | 8 hours | 75 |
| Microwave | 4 minutes | 92 | |
| 3-amino-2-(4-chlorophenyl)quinazolin-4(3H)-one | Conventional | 10 hours | 72 |
| Microwave | 5 minutes | 90 | |
| 3-amino-2-(4-methoxyphenyl)quinazolin-4(3H)-one | Conventional | 7 hours | 78 |
| Microwave | 3.5 minutes | 94 |
B. Metal-Catalyzed Synthesis
Modern synthetic approaches frequently employ transition metal catalysts, such as palladium, copper, and iron, to facilitate the efficient construction of the quinazoline scaffold under milder conditions and with greater functional group tolerance.[7][8][9]
Experimental Protocol: Palladium-Catalyzed One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones
This method utilizes a palladium-catalyzed hydrogen transfer reaction for the synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols.
-
Reaction Setup: In a sealed tube, add o-nitrobenzamide (1.0 mmol), the corresponding alcohol (2.5 equiv.), and Pd(dppf)Cl₂ (10 mol%).
-
Solvent and Atmosphere: Add chlorobenzene (1.0 mL) as the solvent and seal the tube under an argon atmosphere.
-
Reaction: Heat the reaction mixture to 140 °C for 8 hours.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Table 2: Yields of Palladium-Catalyzed Synthesis of 2-Substituted Quinazolin-4(3H)-ones
| R-group of Alcohol | Product | Yield (%) |
| Phenyl | 2-Phenylquinazolin-4(3H)-one | 85 |
| 4-Methylphenyl | 2-(p-Tolyl)quinazolin-4(3H)-one | 88 |
| 4-Methoxyphenyl | 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 92 |
| 2-Thienyl | 2-(Thiophen-2-yl)quinazolin-4(3H)-one | 78 |
II. Biological Activities and Therapeutic Targets
Quinazoline derivatives exhibit a remarkable diversity of biological activities, making them attractive candidates for drug development in various therapeutic areas.[1][10] Their planar structure and synthetic tractability allow for fine-tuning of their interactions with biological targets.[2]
A. Anticancer Activity
A significant area of research focuses on the development of quinazoline derivatives as anticancer agents.[11] Many of these compounds function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer progression.[1]
1. Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.[12] Dysregulation of EGFR signaling is a common feature in many cancers, making it a key therapeutic target.[12] Several FDA-approved quinazoline-based drugs, such as gefitinib and erlotinib, are EGFR tyrosine kinase inhibitors.
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the phosphorylation activity of the EGFR kinase domain.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute recombinant human EGFR kinase domain to the desired concentration in the kinase buffer.
-
Prepare a substrate solution containing a biotinylated peptide substrate and ATP in the kinase buffer.
-
Prepare serial dilutions of the test quinazoline derivative in DMSO, followed by a further dilution in the kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the test compound dilution to the wells.
-
Add 2.5 µL of the EGFR enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA and a labeled anti-phosphotyrosine antibody.
-
-
Data Acquisition and Analysis:
-
Read the plate on a suitable plate reader (e.g., TR-FRET).
-
Calculate the inhibition percentage for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Plating: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinazoline derivatives for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Table 3: Anticancer Activity of Selected Quinazoline Derivatives (IC₅₀ in µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | SW-480 (Colon) | EGFR Kinase Inhibition (IC₅₀) | Reference |
| Gefitinib | 15.59 | - | - | 0.033 µM | [12] |
| Erlotinib | - | - | - | 2 nM | - |
| Compound 6n | 5.9 ± 1.7 | 5.65 ± 2.33 | 2.3 ± 0.91 | - | |
| Compound 4f | - | - | - | 3.62 nM (wild-type) | [1] |
| Compound 10 | - | - | - | 1.22 µM (H1975) | |
| Compound 11 | - | - | - | 0.38 nM (wild-type) |
2. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR signaling is a validated strategy in cancer therapy.
B. Antimicrobial Activity
Quinazoline derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[10]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the quinazoline derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Table 4: Antimicrobial Activity of Selected Quinazoline Derivatives (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans | Reference |
| Ciprofloxacin | - | - | - | [10] |
| Compound 8ga | 4-8 | 4-8 | 8-16 | [10] |
| Compound 8gc | 4-8 | 4-8 | 8-16 | [10] |
| Compound 8gd | 4-8 | 4-8 | 8-16 | [10] |
| Compound 19 | 2.5-15 | 2.5-15 | 2.5-15 | [2] |
| Compound 20 | 2.5-15 | 2.5-15 | 2.5-15 | [2] |
C. Anti-inflammatory Activity
The anti-inflammatory properties of quinazoline derivatives are often attributed to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.
III. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of the role of quinazoline derivatives in drug discovery.
A. Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by quinazoline derivatives.
Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB - Wikipedia [en.wikipedia.org]
- 4. VEGF Pathway: From Signaling Cascade to Inhibition via Luminex Multiplex Technology - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. VEGF 경로 | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NF-kB pathway overview | Abcam [abcam.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 12. cusabio.com [cusabio.com]
A-Technical-Guide-to-the-Biological-Activities-of-Quinazoline-Scaffolds-in-Medicinal-Chemistry
Abstract: The quinazoline scaffold is a privileged heterocyclic system that forms the core of numerous compounds with a wide array of biological activities.[1][2][3] Its unique structural features allow for diverse substitutions, leading to a broad pharmacological profile.[1][2] This technical guide provides an in-depth overview of the significant biological activities of quinazoline derivatives, with a primary focus on their applications in anticancer, antimicrobial, and anti-inflammatory therapies. We delve into the mechanisms of action, present quantitative activity data, detail relevant experimental protocols, and visualize key cellular pathways and workflows to offer a comprehensive resource for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction to the Quinazoline Scaffold
Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, has been a subject of immense interest in medicinal chemistry for decades.[1][2] First isolated in the late 19th century, its derivatives have been explored extensively, leading to the development of several FDA-approved drugs.[4] The versatility of the quinazoline core allows for modification at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects. This adaptability has established the quinazoline framework as a cornerstone in the design of targeted therapies for a multitude of diseases, including cancers, microbial infections, and inflammatory disorders.[1][2][3]
Anticancer Activity of Quinazoline Derivatives
Quinazoline-based compounds have emerged as a highly successful class of anticancer agents, primarily through their ability to inhibit protein kinases involved in cancer cell proliferation and survival.
Mechanism of Action: EGFR Tyrosine Kinase Inhibition
A prominent mechanism of action for many anticancer quinazolines is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase.[4][5][6] Overexpression or mutation of EGFR is a key driver in various cancers, leading to uncontrolled cell growth.[5] Quinazoline inhibitors, such as Gefitinib and Erlotinib, act as ATP-competitive inhibitors at the EGFR kinase domain.[4] They bind to the hinge region of the ATP-binding pocket, preventing autophosphorylation and blocking the downstream signaling cascades—such as the Ras/Raf/MEK/ERK pathway—that promote cell proliferation and survival.[4][5]
Signaling Pathway Diagram: EGFR Inhibition
The following diagram illustrates the EGFR signaling pathway and the point of intervention by quinazoline-based inhibitors.
Caption: EGFR Signaling Pathway and Quinazoline Inhibition.
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of quinazoline derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound ID | Target Cell Line | EGFR Mutation | IC50 (µM) | Reference |
| Gefitinib | A549 (Lung) | WT | 15.59 | [7] |
| Erlotinib | H1975 (Lung) | L858R/T790M | >20 | [7] |
| Compound 5k | A549 (Lung) | WT | 12.30 | [8] |
| Compound 5k | PC-3 (Prostate) | WT | 17.08 | [8] |
| Compound 5k | SMMC-7721 (Liver) | WT | 15.68 | [8] |
| Compound 24 | A431 (Skin) | WT | 4.04 | [7] |
| Compound 24 | H1975 (Lung) | L858R/T790M | 1.94 | [7] |
Note: Data presented is illustrative and compiled from various sources for comparative purposes.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cultured cells.[9][10]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[9][11] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[10][11]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well microtiter plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the quinazoline test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.[12]
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.[13] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[10][13]
-
Solubilization: Carefully aspirate the MTT-containing medium. Add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[10][12] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity of Quinazoline Derivatives
Quinazoline and quinazolinone frameworks have demonstrated significant potential as antibacterial and antifungal agents, addressing the urgent need for new antimicrobial drugs to combat resistance.[14][15]
Mechanism of Action
The antimicrobial mechanisms of quinazolines are diverse. Some derivatives are known to inhibit essential bacterial enzymes. For instance, certain 4(3H)-quinazolinones act as non-β-lactam inhibitors of Penicillin-Binding Proteins (PBPs), which are crucial for bacterial cell wall synthesis.[16] This mechanism is particularly effective against Gram-positive bacteria like Staphylococcus aureus. Other proposed mechanisms include disruption of bacterial communication (quorum sensing) and inhibition of biofilm formation.[17]
Experimental Workflow: MIC Determination
The following diagram outlines the standard workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Broth Microdilution Workflow for MIC.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| Compound 2 | S. aureus (MRSA) | 1 | [16] |
| Compound 27 | S. aureus (MRSA) | ≤0.5 | [16] |
| Compound 27 | S. aureus (VRSA) | ≤0.5 | [16] |
| Compound 27 | S. epidermidis | ≤0.5 | [16] |
| Compound 54 | S. aureus (MRSA) | 2 | [16] |
| Termilignan B | Gram-positive bacteria | 1.9 - 15.6 | [18] |
Note: Data presented is illustrative and compiled from various sources for comparative purposes.
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[19][20][21]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[21] After incubation, the presence or absence of visible bacterial growth (turbidity) is determined.[22]
Methodology:
-
Preparation of Antimicrobial Agent: Dissolve the quinazoline compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial two-fold dilutions in a sterile 96-well plate using a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[22] Each well should contain 50 µL or 100 µL of the diluted compound.
-
Preparation of Inoculum: Select isolated colonies from an 18-24 hour agar plate and suspend them in broth.[19] Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL in the well).[19]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate, bringing the final volume to 100 µL or 200 µL.[22]
-
Controls: Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).[22]
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[20]
-
Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[22]
Anti-inflammatory Activity of Quinazoline Derivatives
Quinazoline derivatives have been investigated for their anti-inflammatory properties, with many compounds exhibiting potent activity by targeting key enzymes in the inflammatory cascade.[23]
Mechanism of Action: COX Enzyme Inhibition
A primary mechanism for the anti-inflammatory effect of quinazolines is the inhibition of cyclooxygenase (COX) enzymes.[24] COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation.[24] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by blocking these enzymes. Some quinazoline derivatives have been designed as selective COX-2 inhibitors, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective COX inhibition.[25][26][27]
Signaling Pathway Diagram: Prostaglandin Synthesis
The following diagram shows the conversion of arachidonic acid to prostaglandins and the inhibitory action of quinazolines on COX enzymes.
Caption: Inhibition of Prostaglandin Synthesis by Quinazolines.
Quantitative Data: In Vitro COX Inhibition
The inhibitory potency of compounds against COX-1 and COX-2 is typically measured and reported as IC50 values. Selectivity is often expressed as a ratio of IC50 (COX-1/COX-2).
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Indomethacin | 0.22 | 2.64 | 0.08 | [28] |
| Celecoxib | >100 | 0.04 | >2500 | [25] |
| Compound 37 | 98 | 0.39 | 251 | [28] |
| Compound 38 | 100 | 1.87 | 53 | [28] |
| Quinazoline 1 | 0.064 | >50 | >781 | [24] |
| Quinazoline 2 | 2.19 | >50 | >22 | [24] |
Note: Data presented is illustrative and compiled from various sources for comparative purposes.
Experimental Protocol: In Vitro COX Inhibition Assay
Several methods exist to measure COX activity in vitro; a common approach is the use of a colorimetric or fluorometric inhibitor screening kit.[29][30]
Principle: The assay measures the peroxidase activity of COX enzymes. The initial cyclooxygenase reaction converts arachidonic acid to Prostaglandin G2 (PGG2), which is then reduced by the peroxidase component to Prostaglandin H2 (PGH2). During this reduction, a chromogenic substrate is oxidized, leading to a color change that can be measured spectrophotometrically.[31] Inhibitors will reduce the rate of this color development.
Methodology (based on a generic colorimetric kit):
-
Reagent Preparation: Prepare assay buffer, heme, and stock solutions of purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the colorimetric substrate as per the manufacturer's instructions.
-
Plate Setup: In a 96-well plate, add assay buffer to all wells. Add the test quinazoline compound at various concentrations to the "inhibitor" wells. Add a known inhibitor (e.g., Celecoxib for COX-2) to "inhibitor control" wells and vehicle to "100% initial activity" wells.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the appropriate wells and incubate for a short period (e.g., 5-10 minutes) at a specified temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[32]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously.
-
Kinetic Measurement: Immediately begin reading the absorbance at the specified wavelength (e.g., 590 nm) in kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well by determining the slope of the linear portion of the absorbance vs. time curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.
Conclusion and Future Perspectives
The quinazoline scaffold remains a highly valuable and versatile platform in medicinal chemistry. Its derivatives have led to significant breakthroughs, particularly in oncology with the development of EGFR inhibitors. The broad spectrum of biological activity, including potent antimicrobial and anti-inflammatory effects, ensures that research in this area will continue to be fruitful.[3][33] Future efforts will likely focus on designing novel quinazoline derivatives with improved selectivity, multi-target capabilities to overcome drug resistance, and optimized pharmacokinetic profiles. The continued exploration of new substitution patterns and hybrid molecules incorporating the quinazoline core promises to yield the next generation of therapies for a wide range of human diseases.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. Broth microdilution - Wikipedia [en.wikipedia.org]
- 21. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Broth Microdilution | MI [microbiology.mlsascp.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. tandfonline.com [tandfonline.com]
- 27. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. academicjournals.org [academicjournals.org]
- 32. thepharmajournal.com [thepharmajournal.com]
- 33. researchgate.net [researchgate.net]
CAS number and molecular weight of "4,6-Dichloro-2-methylquinazoline"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,6-Dichloro-2-methylquinazoline, a heterocyclic organic compound belonging to the quinazoline family. While extensive research on this specific molecule is limited, this document compiles available data and extrapolates potential biological activities and experimental protocols based on the well-documented properties of structurally related quinazoline derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into its chemical properties, synthesis, and potential therapeutic applications, particularly in oncology.
Core Compound Information
| Property | Value |
| CAS Number | 338739-44-9 |
| Molecular Formula | C₉H₆Cl₂N₂ |
| Molecular Weight | 213.07 g/mol |
| Chemical Structure | (Structure available in chemical databases) |
Synthesis Protocol
A detailed method for the synthesis of this compound is available and serves as a crucial starting point for the synthesis of more complex derivatives. The synthesis is a two-step process that begins with the cyclization of 2-amino-5-chlorobenzoic acid to form 6-chloro-2-methylquinazolin-4(3H)-one, which is then chlorinated to yield the final product.[1]
Step 1: Synthesis of 6-chloro-2-methylquinazolin-4(3H)-one
| Reagent/Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |
| 2-Amino-5-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | 10 | 1.72 g |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | - | 15 mL |
Protocol:
-
In a suitable reaction vessel, combine 2-amino-5-chlorobenzoic acid with acetic anhydride.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, and dried.
Step 2: Synthesis of this compound
| Reagent/Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |
| 6-chloro-2-methylquinazolin-4(3H)-one | C₉H₇ClN₂O | 194.62 | 5 | 0.97 g |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | - | 10 mL |
| N,N-dimethylaniline | C₈H₁₁N | 121.18 | catalytic | 2-3 drops |
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine 6-chloro-2-methylquinazolin-4(3H)-one with phosphorus oxychloride and a catalytic amount of N,N-dimethylaniline in a fume hood.[1]
-
Heat the mixture at 110-120 °C for 4-6 hours.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.[1]
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.[1]
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution to a pH of approximately 7-8.[1]
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to yield this compound.[1] The product can be further purified by recrystallization.[1]
Postulated Biological Activity and Signaling Pathways
While direct experimental evidence for the biological activity of this compound is not widely published, the quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors. Many quinazoline derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival.[2][3][4] The presence of chloro-substituents on the quinazoline ring is often associated with enhanced biological activity.
The primary hypothesized mechanism of action for quinazoline derivatives is the competitive inhibition of ATP binding to the kinase domain of growth factor receptors, thereby blocking downstream signaling pathways essential for cell growth and division.
Caption: Postulated inhibition of the EGFR signaling pathway by this compound.
Experimental Protocols for Biological Evaluation
The following are representative protocols for experiments that would be crucial in determining the biological activity of this compound, based on common assays for related compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of the test compound to inhibit cell proliferation.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Protocol:
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.[2]
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Treat the cells with different concentrations of the compound and incubate for a specified period (e.g., 48-72 hours).[2]
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[2]
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of the compound on the activity of a specific kinase (e.g., EGFR).
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
This compound
Protocol:
-
Prepare a reaction mixture containing the kinase, the substrate, and the kinase assay buffer.
-
Add varying concentrations of this compound or a known inhibitor (positive control) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.[4]
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[4]
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.[4]
-
Measure the luminescence or fluorescence signal using a microplate reader.[4]
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.[4]
References
Methodological & Application
Application Notes and Protocols: Step-by-Step Synthesis of 4,6-Dichloro-2-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, two-step protocol for the chemical synthesis of 4,6-dichloro-2-methylquinazoline, a key intermediate in the development of various pharmacologically active compounds. The synthesis begins with the cyclization of 2-amino-5-chlorobenzoic acid to form an intermediate, which is subsequently chlorinated to yield the final product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis protocol.
| Step | Starting Material | Molar Mass ( g/mol ) | Amount (mmol) | Key Reagents | Reaction Time (hours) | Reaction Temp. (°C) | Product |
| 1 | 2-amino-5-chlorobenzoic acid | 171.57 | 50 | 1. Acetic Anhydride2. Ammonium Acetate | 1 2 | 130 150-160 | 6-chloro-2-methylquinazolin-4(3H)-one |
| 2 | 6-chloro-2-methylquinazolin-4(3H)-one | 194.61 | 5 | POCl₃, N,N-dimethylaniline (cat.) | 4-6 | 110-120 | This compound |
Experimental Protocols
Step 1: Synthesis of 6-chloro-2-methylquinazolin-4(3H)-one
This initial step involves the reaction of 2-amino-5-chlorobenzoic acid with acetic anhydride to form an intermediate benzoxazinone, which is then converted to the quinazolinone derivative upon reaction with an ammonia source.
Materials:
-
2-amino-5-chlorobenzoic acid (8.58 g, 50 mmol)
-
Acetic anhydride (20 mL, ~212 mmol)
-
Ammonium acetate (11.56 g, 150 mmol)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Büchner funnel and vacuum flask
-
Deionized water
-
Ethanol
Procedure:
-
Place 2-amino-5-chlorobenzoic acid (8.58 g) and acetic anhydride (20 mL) into a 100 mL round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux at approximately 130°C for 1 hour. The solid will dissolve, and the solution will turn a yellow-orange color. This step forms the intermediate 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one.
-
Allow the reaction mixture to cool to approximately 80-90°C.
-
Carefully add ammonium acetate (11.56 g) to the flask.
-
Re-attach the reflux condenser and heat the mixture to 150-160°C for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water with vigorous stirring. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with cold water (2 x 50 mL) and then with a small amount of cold ethanol (20 mL).[1]
-
Dry the product in a vacuum oven to obtain 6-chloro-2-methylquinazolin-4(3H)-one as a white to off-white solid.[1]
Step 2: Synthesis of this compound
This second step involves the chlorination of the keto group at the 4-position of the quinazolinone intermediate using phosphorus oxychloride.
Materials:
-
6-chloro-2-methylquinazolin-4(3H)-one (0.97 g, 5 mmol)[1]
-
Phosphorus oxychloride (POCl₃, 10 mL)[1]
-
N,N-dimethylaniline (2-3 drops, catalytic amount)[1]
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Büchner funnel and vacuum flask
-
Ethanol (for recrystallization)
Procedure:
-
Caution: This procedure must be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a 50 mL round-bottom flask, place 6-chloro-2-methylquinazolin-4(3H)-one (0.97 g).[1]
-
Add phosphorus oxychloride (10 mL) followed by a catalytic amount of N,N-dimethylaniline (2-3 drops).[1]
-
Fit the flask with a reflux condenser and heat the mixture at 110-120°C for 4-6 hours.[1]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
In a separate beaker, prepare approximately 50 g of crushed ice.
-
Carefully and slowly pour the cooled reaction mixture onto the crushed ice with vigorous stirring.[1]
-
Neutralize the resulting acidic solution by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7-8. A solid precipitate will form.[1]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove any inorganic salts.[1]
-
Dry the crude product. For further purification, the product can be recrystallized from a suitable solvent such as ethanol.[1]
Visualized Workflow
The following diagram illustrates the two-step synthesis pathway from the starting material to the final product.
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols for Microwave-Assisted N-arylation of 4-Chloroquinazolines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-aryl-4-aminoquinazolines via microwave-assisted N-arylation of 4-chloroquinazolines. This modern synthetic approach offers significant advantages over classical heating methods, including drastically reduced reaction times, improved yields, and often milder, more environmentally friendly conditions.[1][2] The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved anti-cancer drugs that act as tyrosine kinase inhibitors.[3][4]
Introduction
The N-arylation of 4-chloroquinazolines is a crucial step in the synthesis of a diverse library of biologically active compounds. Traditional methods often require prolonged heating, high temperatures, and can result in lower yields, particularly with less reactive anilines.[1][2] Microwave irradiation has emerged as a powerful tool to overcome these limitations by promoting rapid and efficient heating of the reaction mixture, leading to accelerated reaction rates and often cleaner product formation.[2][4]
This application note details two robust protocols for this transformation: a base-free method in a THF/water system and a protocol utilizing 2-propanol as the solvent. The choice of protocol may depend on the specific substrates and available laboratory equipment.
General Reaction Scheme
The core chemical transformation involves the nucleophilic aromatic substitution of the chlorine atom at the C4 position of the quinazoline ring by an aniline derivative.
Caption: General reaction for the N-arylation of 4-chloroquinazolines.
Experimental Protocols
Protocol 1: Base-Free N-arylation in THF/H₂O
This protocol is particularly effective for the N-arylation of various substituted 4-chloroquinazolines with a range of anilines and N-methylanilines. The use of a THF/water mixture under microwave irradiation provides a rapid and efficient method without the need for an additional base.[3]
Materials:
-
Substituted 4-chloroquinazoline (1.0 eq)
-
Substituted aniline or N-methylaniline (1.1 - 1.5 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add the 4-chloroquinazoline.
-
Add the corresponding aniline derivative.
-
Add a 1:1 mixture of THF and water as the solvent system. The typical concentration is 0.1 to 0.5 M.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 100-120°C) for a designated time (typically 10-30 minutes).[3][4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the vial to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired N-aryl-4-aminoquinazoline product.
Protocol 2: N-arylation in 2-Propanol
This protocol presents a simple and efficient method using 2-propanol as the solvent, which is also a common and effective medium for this transformation under microwave irradiation.[1][5][6]
Materials:
-
4-chloroquinazoline (1.0 eq)
-
Aryl heterocyclic amine or substituted aniline (1.0 eq)
-
2-Propanol (isopropanol)
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
In a microwave reactor vial, combine the 4-chloroquinazoline (e.g., 3.0 mmol) and the aryl amine (e.g., 3.0 mmol).[1]
-
Add 2-propanol (e.g., 30 mL) to the vial.[1]
-
Stir the mixture for a few minutes to ensure homogeneity.[1]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specific power (e.g., 60W) or temperature (e.g., 80°C) for a set time (typically 20 minutes).[1]
-
After the reaction is complete, as monitored by TLC, remove the solvent under reduced pressure.[1]
-
Wash the residue with water, filter, and then purify by silica gel column chromatography (e.g., using a petroleum ether-ethyl acetate eluent system) to yield the pure product.[1]
Data Presentation: Reaction Optimization
The following tables summarize the results from various studies on the microwave-assisted N-arylation of 4-chloroquinazolines, showcasing the effect of different substituents and reaction conditions on product yields and reaction times.
Table 1: N-arylation of 6-Halo-2-phenyl-4-chloroquinazolines with Substituted N-Methylanilines (Protocol 1) [3][4]
| Entry | 4-Chloroquinazoline (Substituent) | Aniline (Substituent) | Time (min) | Yield (%) |
| 1 | 6-Bromo | 4-Methoxy-N-methyl | 10 | 90 |
| 2 | 6-Iodo | 4-Methoxy-N-methyl | 10 | 88 |
| 3 | 6-Bromo | 3-Methoxy-N-methyl | 10 | 63 |
| 4 | 6-Iodo | 3-Methoxy-N-methyl | 10 | 70 |
| 5 | 6-Bromo | 2-Methoxy-N-methyl | 20 | 87 |
| 6 | 6-Iodo | 2-Methoxy-N-methyl | 20 | 84 |
Table 2: N-arylation of 4-Chloroquinazoline with Various Aryl Heterocyclic Amines (Protocol 2) [1]
| Entry | Aryl Heterocyclic Amine | Time (min) | Power (W) | Yield (%) |
| 1 | N-(5-methylisoxazol-3-yl)amine | 20 | 60 | 95.2 |
| 2 | N-(1H-pyrazol-3-yl)amine | 20 | 60 | 96.5 |
| 3 | N-(pyridin-2-yl)amine | 20 | 60 | 90.8 |
| 4 | N-(pyrimidin-2-yl)amine | 20 | 60 | 91.3 |
| 5 | N-(thiazol-2-yl)amine | 20 | 60 | 92.4 |
Visualized Workflow
The following diagram illustrates the general workflow for the microwave-assisted N-arylation of 4-chloroquinazolines.
Caption: Experimental workflow for microwave-assisted N-arylation.
References
- 1. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 5. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives [agris.fao.org]
- 6. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 4,6-Dichloro-2-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 4,6-Dichloro-2-methylquinazoline as a key intermediate in the synthesis of potent kinase inhibitors. This document outlines the synthetic route to obtain the starting material, the subsequent derivatization to active kinase inhibitors, and the biological evaluation of these compounds. The protocols and data presented are compiled from established methodologies in medicinal chemistry.
Introduction to Quinazolines as Kinase Inhibitors
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors. These compounds typically function as ATP-competitive inhibitors, targeting the ATP-binding site of kinases and thereby blocking their downstream signaling pathways. Key kinase targets for quinazoline-based inhibitors include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are critical drivers of tumor growth, proliferation, and angiogenesis. The 4-anilinoquinazoline pharmacophore is a well-established motif for potent kinase inhibition.
Synthesis of this compound
The starting material, this compound, can be synthesized in a two-step process from 2-amino-5-chlorobenzoic acid.
Experimental Protocol:
Step 1: Synthesis of 6-chloro-2-methylquinazolin-4(3H)-one [1]
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-chlorobenzoic acid (10 mmol, 1.72 g) and acetic anhydride (15 mL).
-
Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold ethanol.
-
Dry the product in a vacuum oven to yield 6-chloro-2-methylquinazolin-4(3H)-one.
Step 2: Synthesis of this compound [1]
-
In a round-bottom flask, place 6-chloro-2-methylquinazolin-4(3H)-one (5 mmol, 0.97 g).
-
Add phosphorus oxychloride (POCl₃, 10 mL) and a catalytic amount of N,N-dimethylaniline (2-3 drops) in a fume hood.
-
Fit the flask with a reflux condenser and heat the mixture at 110-120 °C for 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice (50 g) with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution to a pH of approximately 7-8.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water and dry to yield this compound. The product can be further purified by recrystallization from ethanol.
Synthesis of 4-Anilino-6-chloro-2-methylquinazoline Kinase Inhibitors
The key step in the synthesis of the target kinase inhibitors is the nucleophilic aromatic substitution (SNAr) reaction of this compound with various substituted anilines. The chlorine atom at the C4 position is more susceptible to nucleophilic attack than the one at the C6 position.
General Experimental Protocol:
This protocol is a general method adapted from the synthesis of similar 4-anilinoquinazoline derivatives.[2][3]
-
In a microwave-safe reaction vessel, combine this compound (1.0 mmol) and the desired substituted aniline (1.2 mmol).
-
Add a suitable solvent such as 2-propanol (isopropanol) or a mixture of THF/water.
-
For reactions requiring a base, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at a suitable temperature and time (e.g., 120 °C for 20-30 minutes). The reaction can also be carried out under conventional heating (reflux) for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration and wash with a cold solvent (e.g., 2-propanol or diethyl ether).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to obtain the desired 4-anilino-6-chloro-2-methylquinazoline derivative.
Data Presentation: Biological Activity of Representative 4-Anilinoquinazoline Derivatives
The following table summarizes the inhibitory activities (IC50 values) of several 4-anilinoquinazoline derivatives against key kinases. While these specific compounds were not synthesized from this compound, they represent the types of potent inhibitors that can be obtained through the described synthetic route.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Gefitinib | EGFR | 2-37 | [2] |
| Erlotinib | EGFR | 2 | [2] |
| Lapatinib | EGFR/HER2 | 3/9 | [2] |
| Compound 1 | EGFR | 10 | [4] |
| Compound 2 | VEGFR-2 | 80 | [4] |
| Compound 3 | EGFR | 73 | [5] |
| Compound 4 | VEGFR-2 | 7.0 | [5] |
| Compound 5 | B-Raf | 57 | [5] |
| Compound 6 | B-RafV600E | 51 | [5] |
| Compound 7 | EGFR | 130 | [6] |
| Compound 8 | VEGFR-2 | 560 | [6] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of kinase inhibitors from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Suzuki Coupling Reactions with 4,6-Dichloro-2-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing Suzuki-Miyaura cross-coupling reactions using 4,6-dichloro-2-methylquinazoline as a substrate. The quinazoline scaffold is a significant heterocyclic motif in medicinal chemistry, and the functionalization of its core through carbon-carbon bond formation is a key strategy in the synthesis of novel therapeutic agents. The Suzuki-Miyaura reaction is a versatile and powerful method for creating biaryl and heteroaryl structures, offering broad functional group tolerance and generally high yields.[1][2]
The protocols outlined below are based on established methodologies for the Suzuki coupling of halogenated quinazolines and related heterocyclic compounds.[1][3] Given the presence of two chlorine atoms at positions 4 and 6, regioselective coupling is a key consideration. In many cases involving 2,4-dichloroquinazolines, substitution occurs preferentially at the more electrophilic C-4 position.[3] However, reaction conditions can be tuned to influence selectivity or to achieve disubstitution.
Key Reaction Parameters
Successful Suzuki coupling of this compound with various aryl- or heteroarylboronic acids or esters is dependent on the careful selection of a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system. The reaction is typically performed under an inert atmosphere to prevent the degradation of the catalyst.[4][5]
Catalyst Systems: Commonly used palladium sources include Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[1][2][6] The choice of catalyst and accompanying ligand (e.g., SPhos, XPhos, triphenylphosphine) can significantly impact reaction efficiency and selectivity.[4][7]
Bases: A base is required to activate the boronic acid for transmetalation.[8] Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][5][7]
Solvents: The reaction is typically carried out in anhydrous solvents such as 1,4-dioxane, dimethylformamide (DMF), or a mixture of toluene and water.[1][4][6] The use of aqueous solvent mixtures is common and can facilitate the dissolution of the base.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for the monosubstitution of this compound with representative boronic acids. These values are illustrative and based on analogous reactions reported in the literature for similar chloro-quinazoline derivatives.[1][3] Optimization may be necessary for specific substrates.
Table 1: Reaction Conditions for Monosubstitution at C-4
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | DME/H₂O (10:1) | 80 | 18 | 80-90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 8 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (3) | Toluene/H₂O (4:1) | 90 | 16 | 82-92 |
Table 2: Conditions for Disubstitution (C-4 and C-6)
| Entry | Arylboronic Acid (equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid (2.5) | Pd(PPh₃)₄ (10) | - | Na₂CO₃ (4) | DMF | 120 | 24 | 65-75 |
| 2 | 4-Tolylboronic acid (3.0) | Pd(OAc)₂ (8) | XPhos (12) | K₃PO₄ (4) | 1,4-Dioxane | 110 | 24 | 70-80 |
Detailed Experimental Protocol: Monosubstitution at the C-4 Position
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid, targeting selective substitution at the C-4 position.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)[3]
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)[4]
-
SPhos (4-10 mol%)[4]
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)[4]
-
Anhydrous 1,4-dioxane[4]
-
Argon or Nitrogen gas
-
Oven-dried Schlenk tube or round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equiv.).[4]
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with a gentle stream of argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.[4][5]
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M relative to the starting quinazoline.[4]
-
Reaction: Place the sealed reaction vessel in a preheated oil bath set to 100 °C. Stir the mixture vigorously for 4-24 hours.[4]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.[4]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-aryl-6-chloro-2-methylquinazoline product.[9]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental setup for the Suzuki coupling of this compound.
Caption: Workflow for Suzuki coupling of this compound.
Suzuki Catalytic Cycle
This diagram outlines the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][10]
References
- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,6-Dichloro-2-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals. The reaction's broad substrate scope and tolerance for various functional groups make it an indispensable tool.[3][4] These application notes provide a detailed protocol for the selective mono-amination of 4,6-dichloro-2-methylquinazoline, a crucial intermediate in the synthesis of various biologically active molecules.
Due to the presence of two chlorine atoms, the selective functionalization of this compound can be challenging. However, the inherent electronic properties of the quinazoline ring system favor regioselective substitution. The carbon at the 4-position of 2,4-dichloroquinazolines is more susceptible to nucleophilic attack than the carbon at the 2-position, leading to preferential amination at the C4-position.[5] This protocol focuses on conditions optimized for the selective mono-amination at the C4-position of this compound.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism proceeds through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond at the C4-position of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl or N-alkyl-4-amino-6-chloro-2-methylquinazoline product, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2]
Data Presentation: Reaction Parameters
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. The data presented is representative and may require optimization for specific substrates.
Table 1: Buchwald-Hartwig Amination with Primary Amines
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Tris(dibenzylideneacetone)dipalladium(0) and Palladium(II) acetate are common choices. |
| Ligand | XPhos (2-5 mol%) or RuPhos (2-5 mol%) | Bulky, electron-rich biarylphosphine ligands are highly effective for coupling aryl chlorides. |
| Base | NaOtBu (1.5-2.0 equiv.) or Cs₂CO₃ (2.0 equiv.) | Sodium tert-butoxide is a strong base suitable for less reactive amines, while cesium carbonate offers better functional group tolerance.[2] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous and degassed solvents are essential for optimal results. |
| Temperature | 90-110 °C | Higher temperatures are often required for the amination of aryl chlorides. |
| Reaction Time | 12-24 hours | Progress should be monitored by TLC or LC-MS. |
| Typical Yield | 75-95% | Yields are highly dependent on the specific amine and reaction conditions. |
Table 2: Buchwald-Hartwig Amination with Secondary Amines
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pre-formed catalysts can also be utilized. |
| Ligand | BrettPhos (2-5 mol%) or DavePhos (2-5 mol%) | Ligands tailored for secondary amines can improve reaction efficiency. |
| Base | LHMDS (1.5-2.0 equiv.) or K₃PO₄ (2.0 equiv.) | Lithium bis(trimethylsilyl)amide can be used for substrates with protic functional groups.[2] |
| Solvent | Toluene or THF | Tetrahydrofuran can be a suitable alternative to dioxane. |
| Temperature | 80-100 °C | Generally, slightly lower temperatures may be sufficient compared to primary amines. |
| Reaction Time | 8-16 hours | Typically faster than reactions with primary amines. |
| Typical Yield | 80-98% | Steric hindrance of the secondary amine can influence the reaction outcome. |
Experimental Protocol
This protocol describes a general procedure for the mono-amination of this compound with a generic primary or secondary amine. Note: This is a general procedure and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Materials:
-
This compound (1.0 equiv.)
-
Amine (primary or secondary, 1.1-1.5 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-5 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Standard laboratory glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Addition of Reagents: To the same flask, add this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M with respect to the quinazoline) to the flask via syringe.
-
Reaction Conditions: Seal the flask or vial and place it in a preheated oil bath. Stir the reaction mixture vigorously at the specified temperature (e.g., 100 °C) under an inert atmosphere.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed or no further conversion is observed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-aminated product.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 4,6-Dichloro-2-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthetic route and purification methods for the large-scale production of 4,6-dichloro-2-methylquinazoline, a key intermediate in pharmaceutical synthesis. The protocol is detailed in a two-step process, commencing with the cyclization of 2-amino-5-chlorobenzoic acid to form 6-chloro-2-methylquinazolin-4(3H)-one, which is subsequently chlorinated to yield the final product. This document includes detailed experimental procedures, tables of quantitative data derived from representative lab-scale synthesis, and visual diagrams of the synthetic pathway and experimental workflow to aid in the scale-up process.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that exhibit a wide array of biological activities, making them crucial scaffolds in drug discovery and development. Specifically, this compound serves as a versatile building block for the synthesis of various biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries. This document outlines a reliable and reproducible method for its large-scale synthesis and purification.
Chemical Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process as illustrated below. The initial step involves the cyclization of 2-amino-5-chlorobenzoic acid with acetic anhydride to produce the intermediate, 6-chloro-2-methylquinazolin-4(3H)-one. The subsequent step is a chlorination reaction using a suitable agent such as phosphorus oxychloride to afford the desired this compound.
Experimental Protocols
Step 1: Synthesis of 6-chloro-2-methylquinazolin-4(3H)-one
This protocol details the cyclization of 2-amino-5-chlorobenzoic acid to form the quinazolinone intermediate.
Materials and Reagents:
| Reagent/Solvent | Chemical Formula | Molecular Weight ( g/mol ) |
| 2-Amino-5-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 |
Procedure:
-
To a large-scale reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 2-amino-5-chlorobenzoic acid.
-
Add an excess of acetic anhydride to the vessel.
-
Heat the reaction mixture to reflux (approximately 140°C) and maintain for 2-3 hours.
-
Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully quench the reaction mixture by slowly adding it to a vessel containing ice-cold water with vigorous stirring.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid thoroughly with cold water and then with a small amount of cold ethanol to remove residual impurities.
-
Dry the product in a vacuum oven to obtain 6-chloro-2-methylquinazolin-4(3H)-one as a white to off-white solid.
Step 2: Synthesis of this compound
This protocol describes the chlorination of the intermediate to yield the final product.
Materials and Reagents:
| Reagent/Solvent | Chemical Formula | Molecular Weight ( g/mol ) |
| 6-chloro-2-methylquinazolin-4(3H)-one | C₉H₇ClN₂O | 194.62 |
| Phosphorus oxychloride | POCl₃ | 153.33 |
| N,N-dimethylaniline (catalyst) | C₈H₁₁N | 121.18 |
Procedure:
-
In a suitable reaction vessel equipped for handling corrosive reagents and fitted with a reflux condenser and gas scrubber, charge the dried 6-chloro-2-methylquinazolin-4(3H)-one.
-
Under an inert atmosphere (e.g., nitrogen), add an excess of phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to 110-120°C and maintain for 4-6 hours. The reaction should be performed in a well-ventilated fume hood.
-
Monitor the reaction for completion using TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess phosphorus oxychloride. This step is highly exothermic and should be performed with extreme caution.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove any inorganic salts.
-
Dry the crude product.
Purification Protocol
Purification of the crude this compound is crucial to achieve the desired purity for subsequent applications. Recrystallization is a common and effective method for large-scale purification.
Recrystallization Procedure:
-
Dissolve the crude solid in a minimal amount of a suitable hot solvent. Ethanol is a commonly used solvent for this purpose.[1] Other solvent systems can be explored for optimization.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified this compound in a vacuum oven.
For higher purity requirements, column chromatography may be employed, though this is often less practical for very large quantities.
Quantitative Data Summary
The following tables summarize representative quantitative data based on lab-scale synthesis. These values should be considered as a baseline, and optimization will be necessary for large-scale production to improve yields and purity.
Table 1: Synthesis of 6-chloro-2-methylquinazolin-4(3H)-one
| Starting Material | Reagents | Reaction Time (h) | Typical Yield (%) | Purity (by HPLC, %) |
| 2-Amino-5-chlorobenzoic acid (1.72 g) | Acetic Anhydride (15 mL) | 2-3 | 85-95 | >95 |
Table 2: Synthesis of this compound
| Starting Material | Reagents | Reaction Time (h) | Typical Yield (%) | Purity (by HPLC, %) |
| 6-chloro-2-methylquinazolin-4(3H)-one (0.97 g) | POCl₃ (10 mL), N,N-dimethylaniline (catalytic) | 4-6 | 70-85 | >97 (after recrystallization) |
Experimental Workflow Diagram
The overall workflow from starting materials to the final purified product is depicted in the following diagram.
References
Application Notes and Protocols for the Characterization of 4,6-Dichloro-2-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 4,6-Dichloro-2-methylquinazoline, a key intermediate in pharmaceutical synthesis. The following protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and analysis.
| Property | Value | Source |
| CAS Number | 338739-44-9 | [1] |
| Molecular Formula | C₉H₆Cl₂N₂ | [1] |
| Molecular Weight | 213.06 g/mol | [1] |
| Appearance | Solid (Predicted) | N/A |
| Boiling Point | 354.3 ± 34.0 °C (Predicted) | N/A |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
Analytical Workflow
The comprehensive characterization of this compound involves a multi-step analytical workflow, ensuring the identity, purity, and structural integrity of the compound.
Caption: Analytical workflow for the characterization of this compound.
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for determining the purity of non-volatile and thermally labile compounds. A general reversed-phase HPLC method is proposed below, which may require optimization.
Protocol: HPLC-UV Analysis
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for quinazoline derivatives. A starting point could be a gradient of 30% to 90% acetonitrile in water over 20 minutes. The aqueous phase can be modified with buffers like phosphate buffer to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the UV absorbance of similar structures, a wavelength in the range of 220-340 nm should be appropriate.[2]
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm filter before injection.
-
Quantification: Create a calibration curve using standard solutions of this compound of known concentrations.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220-340 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the nature of the analyte, direct injection might be possible, but derivatization could be necessary to improve volatility and thermal stability.
Protocol: GC-MS Analysis
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 min.
-
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. If derivatization is needed, common methods for similar compounds include esterification or silylation.[3]
| Parameter | Recommended Condition |
| Column | 5% Phenyl Methylpolysiloxane |
| Carrier Gas | Helium |
| Injector Temp. | 250°C |
| Ionization | Electron Ionization (70 eV) |
| Mass Range | 50-500 amu |
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are primary tools for determining the chemical structure of organic molecules.
Protocol: NMR Analysis
-
Instrumentation: NMR Spectrometer (e.g., 300 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can provide further structural information.
Expected ¹H and ¹³C NMR Spectral Data (Predicted)
The chemical shifts are predicted based on the structure and data from similar quinazoline derivatives. Actual values may vary.
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.5 - 8.5 | m | 3H | Quinazoline ring protons |
| Methyl Protons | ~2.5 | s | 3H | -CH₃ |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| Aromatic Carbons | 120 - 150 | Quinazoline ring carbons |
| C-Cl | ~150 - 160 | Carbons attached to chlorine |
| C=N | ~160 - 170 | Imine carbons |
| Methyl Carbon | ~20 - 25 | -CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Protocol: FTIR Analysis
-
Instrumentation: FTIR Spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3050 - 3100 | Aromatic C-H stretch |
| 2850 - 2960 | Aliphatic C-H stretch (-CH₃) |
| 1610 - 1630 | C=N stretch |
| 1480 - 1580 | Aromatic C=C stretch |
| 1000 - 1200 | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.
Protocol: MS Analysis
The protocol for GC-MS is described in section 3.2. For direct infusion, the following can be used:
-
Instrumentation: Mass Spectrometer with a suitable ionization source (e.g., ESI or APCI).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 10 µg/mL).
-
Data Acquisition: Infuse the sample directly into the mass spectrometer and acquire the mass spectrum.
Expected Fragmentation Pattern
The fragmentation of this compound under electron ionization will likely involve the loss of chlorine atoms, the methyl group, and cleavage of the quinazoline ring. The molecular ion peak [M]⁺ should be observed at m/z 212 (for ³⁵Cl isotopes). The isotopic pattern due to the two chlorine atoms will be a key diagnostic feature.
Logical Relationship of Analytical Methods
The different analytical techniques provide complementary information for a comprehensive characterization of this compound.
References
Application Notes and Protocols: 4,6-Dichloro-2-methylquinazoline in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the anticancer properties of 4,6-dichloro-2-methylquinazoline is not extensively available in the public domain. This document provides application notes and protocols based on its role as a key synthetic intermediate and the established activities of its structurally related quinazoline derivatives. The information herein should serve as a foundational guide for research and development.
Application Notes
Background and Rationale
This compound is a heterocyclic compound belonging to the quinazoline family. The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutics, particularly in oncology.[1][2] Several quinazoline derivatives have been approved by the U.S. Food and Drug Administration (FDA) for cancer therapy, including gefitinib, erlotinib, and afatinib, primarily functioning as tyrosine kinase inhibitors.[3][4]
The primary application of this compound in anticancer research is as a crucial building block or intermediate for the synthesis of more complex and potent derivatives.[5] The dichloro-substitution at the 4- and 6-positions is a key structural feature that can be further functionalized to modulate the compound's biological activity and target selectivity.[6]
Postulated Mechanisms of Action for Derivatives
While this compound itself is not the final active compound, its derivatives are hypothesized to exert anticancer effects through several well-established mechanisms for this class of molecules:
-
Inhibition of Tyrosine Kinases: The 4-anilinoquinazoline scaffold, a common derivative, is known to inhibit receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][7] By binding to the ATP-binding site of the kinase domain, these compounds block downstream signaling pathways essential for cancer cell proliferation, survival, and angiogenesis.[6][8]
-
Tubulin Polymerization Inhibition: Certain quinazoline derivatives act as vascular disrupting agents and inhibit tubulin polymerization, a process critical for cell division. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[1][3][9]
-
Induction of Apoptosis: As a downstream effect of kinase inhibition or mitotic catastrophe, quinazoline derivatives can induce programmed cell death (apoptosis) in cancer cells.[6][10]
-
PI3K Pathway Inhibition: Some 4,6-disubstituted quinazoline derivatives have been designed as inhibitors of Phosphoinositide 3-kinase (PI3K), another critical pathway often dysregulated in cancer.[3]
Data Presentation: Anticancer Activity of Related Quinazoline Derivatives
The following tables summarize the in vitro anticancer activity (IC50 values) of various quinazoline derivatives, providing a comparative context for newly synthesized compounds derived from this compound.
Table 1: In Vitro Anticancer Activity of Selected Quinazoline Derivatives (IC50 in µM)
| Compound/Derivative | Cancer Cell Line | Cancer Type | Target/Mechanism of Action (if specified) | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| Styrylquinazoline-benzenesulfonamide | A549 | Lung | EGFR Inhibition | 0.190 | [7] |
| 2-Styrylquinazolin-4(3H)-one Derivative | MCF-7 | Breast | Tubulin Polymerization Inhibition | 0.08 | [7] |
| 4-anilinoquinazoline (Compound 2) | Various (PC-3, MCF-7, HepG-2, HT-29) | Prostate, Breast, Liver, Colon | Tubulin Polymerization Inhibition | 0.051 - 0.440 | [9] |
| 4-indolyl quinazoline (Compound 29) | PC-9 | Lung Adenocarcinoma | EGFR Inhibition | 0.5 | [9] |
| Amide derivative of quinazoline (Compound 32) | A549 | Lung | Not Specified | 0.02 | [9] |
| 2-phenylquinazoline (Compound 18) | MGC-803 | Gastric | Not Specified | 0.85 | [4] |
| 6-chloro-2-p-tolylquinazolinone Derivative | Various | Renal, CNS, Ovarian, Lung | Not Specified | Low µM range |[3][7] |
Experimental Protocols
Protocol for Synthesis of this compound
This protocol describes the synthesis of the title compound from 6-chloro-2-methylquinazolin-4(3H)-one.[5]
Materials:
-
6-chloro-2-methylquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (catalyst)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Vacuum filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask, place 6-chloro-2-methylquinazolin-4(3H)-one (0.97 g, 5 mmol).
-
In a fume hood, carefully add phosphorus oxychloride (POCl₃, 10 mL) and a catalytic amount of N,N-dimethylaniline (2-3 drops).
-
Fit the flask with a reflux condenser and heat the mixture at 110-120 °C for 4-6 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice (50 g) in a beaker with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. A solid precipitate will form.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water and dry it to yield this compound.[5] The product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol for Synthesis of an Anticancer Derivative: (E)-4,6-Dichloro-2-styrylquinazoline
This protocol demonstrates the use of this compound as an intermediate.[5]
Materials:
-
This compound (0.53 g, 2.5 mmol)
-
Benzaldehyde (0.32 g, 3 mmol)
-
Acetic anhydride (5 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Heating mantle
-
Ice water
-
Vacuum filtration apparatus
-
Ethanol (for recrystallization)
Procedure:
-
Combine this compound, benzaldehyde, and acetic anhydride in a 25 mL round-bottom flask.
-
Heat the mixture to reflux at 130-140 °C for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 30 mL of ice water.
-
Stir the mixture until a solid precipitate forms.
-
Collect the solid by vacuum filtration and wash it with water.
-
Purify the crude product by recrystallization from ethanol to obtain (E)-4,6-dichloro-2-styrylquinazoline.
Protocol for In Vitro Cytotoxicity: MTT Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.[7][11]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C with 5% CO₂.[7][11]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.[7]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Dissolution: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake gently for 15 minutes.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Visualizations
Synthesis Workflow```dot
// Set colors for nodes and edges A, B, C, D [color="#5F6368", penwidth=1.5]; edge [color="#4285F4", penwidth=1.5, fontcolor="#202124"]; }
Caption: Inhibition of the EGFR signaling cascade by quinazoline derivatives.
Experimental Workflow for Cytotoxicity Screening
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Antiproliferative Screening of Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting in vitro antiproliferative screening assays for quinazoline derivatives, a prominent class of heterocyclic compounds investigated for their potential as anticancer agents. Quinazoline derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[1][2] This document outlines standardized protocols for widely used cytotoxicity assays and data presentation for the effective evaluation of novel quinazoline compounds.
Data Presentation: Antiproliferative Activity of Quinazoline Derivatives
The cytotoxic potential of quinazoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following table summarizes the in vitro antiproliferative activity of various quinazoline derivatives against a panel of human cancer cell lines, providing a clear comparison of their potency.
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Quinazoline-sulfonamide 4d | MCF-7 (Breast) | MTT | 2.5 | [1][3] |
| Quinazoline-sulfonamide 4d | A549 (Lung) | MTT | 5.6 | [3] |
| Quinazoline-sulfonamide 4d | LoVo (Colon) | MTT | 6.87 | [3] |
| Quinazoline-sulfonamide 4d | HepG2 (Liver) | MTT | 9 | [3] |
| Quinazoline-sulfonamide 4f | MCF-7 (Breast) | MTT | 5 | [1][3] |
| Quinazoline-sulfonamide 4f | LoVo (Colon) | MTT | 9.76 | [3] |
| Quinazoline-sulfonamide 4f | A549 (Lung) | MTT | 10.14 | [3] |
| Quinazoline-sulfonamide 4f | HepG2 (Liver) | MTT | 11.7 | [3] |
| Quinazoline-pyrimidine hybrid 6n | A549 (Lung) | MTT | 5.9 | [4] |
| Quinazoline-pyrimidine hybrid 6n | SW-480 (Colon) | MTT | 2.3 | [4] |
| Quinazoline-pyrimidine hybrid 6n | MCF-7 (Breast) | MTT | 5.65 | [4] |
| Quinazolinone derivative 8b | EGFR-TK | - | 0.00137 | [5] |
| Quinazolinone derivative 6d | NCI-H460 (Lung) | - | 0.789 | [6] |
| Quinazolinone derivative 6d | EGFR | - | 0.069 | [6] |
| Quinazoline derivative 32 | A549 (Lung) | - | 0.02 | [7] |
| Quinazoline derivative 23 | PC-3 (Prostate) | MTT | 0.016 | [7] |
Experimental Workflow
The general workflow for screening the antiproliferative activity of quinazoline derivatives involves several key stages, from initial compound handling to data analysis. This systematic approach ensures the generation of reliable and reproducible results.
Caption: General workflow for in vitro antiproliferative screening.
Experimental Protocols
Detailed methodologies for key antiproliferative and cell cycle analysis assays are provided below.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Quinazoline derivative stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)[9]
-
DMSO or other suitable solvent to dissolve formazan[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the quinazoline derivative in culture medium. Replace the old medium with 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).[9]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[9]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that measures cell density by staining total cellular protein with the sulforhodamine B dye.[1][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
Quinazoline derivative stock solution in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[13]
-
Washing: Remove the TCA and wash the plates four times with tap water. Allow the plates to air dry completely.[13]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[14]
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.[13]
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.[13]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates or culture flasks
-
Quinazoline derivative stock solution in DMSO
-
PBS (Phosphate-Buffered Saline)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the quinazoline derivative at various concentrations for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.[15]
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. Incubate for at least 30 minutes on ice or at 4°C.[15]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.[16]
-
Incubation: Incubate the cells in the dark for at least 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.[16]
Signaling Pathways Targeted by Quinazoline Derivatives
Quinazoline derivatives frequently exert their antiproliferative effects by targeting key signaling pathways involved in cancer cell growth and survival. The EGFR and VEGFR signaling pathways are common targets.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades that promote cell proliferation, survival, and metastasis.[6] Many quinazoline-based inhibitors, such as gefitinib and erlotinib, target the ATP-binding site of the EGFR kinase domain.[17]
Caption: EGFR signaling pathway and inhibition by quinazolines.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Quinazoline derivatives can inhibit VEGFR signaling, thereby suppressing tumor-induced angiogenesis.[18]
Caption: VEGFR signaling pathway and inhibition by quinazolines.
References
- 1. benchchem.com [benchchem.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. SRB assay for measuring target cell killing [protocols.io]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, antiproliferative evaluation and in silico studies of new quinazoline derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with 4,6-Dichloro-2-methylquinazoline
Disclaimer: Direct experimental data on the biological effects of 4,6-Dichloro-2-methylquinazoline is limited in publicly available literature. The following application notes and protocols are based on established methodologies for structurally related quinazoline derivatives, which are known to possess anticancer properties. These guidelines are intended to serve as a starting point for research and require optimization for the specific compound and cell lines under investigation.
Introduction
Quinazoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting potent anticancer activity, primarily as kinase inhibitors.[1] The this compound structure suggests potential as an anticancer agent, possibly through mechanisms that disrupt cell cycle progression and induce apoptosis.[2][3] Structurally related compounds, such as (E)-4,6-dichloro-2-styrylquinazoline, are hypothesized to act by inhibiting key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway, which is often overactivated in cancer.[1][4] Inhibition of such pathways can lead to cell cycle arrest, typically at the G2/M phase, and subsequent programmed cell death.[2][5]
These application notes provide a framework for investigating the effects of this compound on the cancer cell cycle, including detailed experimental protocols and examples of data presentation.
Postulated Mechanism of Action
Based on the activity of analogous quinazoline compounds, this compound may exert its anticancer effects through the inhibition of tyrosine kinases, such as EGFR.[1][4] This inhibition would block downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[2][6] Disruption of these pathways is expected to interfere with the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (e.g., G2/M) and the induction of apoptosis.[2][3]
Caption: Postulated inhibition of the EGFR signaling pathway by this compound.
Experimental Protocols
The following are detailed protocols for assessing the impact of this compound on cancer cells.
Cell Viability and Cytotoxicity (MTT Assay)
This assay determines the concentration of the compound that inhibits 50% of cell growth (IC50).[4]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the old medium with 100 µL of the compound dilutions. Include a vehicle control (DMSO).[3]
-
Incubate the plates for 48-72 hours.[4]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]
Cell Cycle Analysis by Flow Cytometry
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).[2]
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% Ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
Protocol:
-
Treat cells with the compound at its IC50 concentration for 24-48 hours.[2]
-
Harvest both adherent and floating cells, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[3]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A.[2]
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.[2]
-
Quantify the distribution of cells in the G0/G1, S, and G2/M phases using appropriate software.[2] An accumulation of cells in a particular phase suggests cell cycle arrest.[5]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in the 1X Binding Buffer provided in the kit.[3]
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.[3]
-
Incubate for 15 minutes at room temperature in the dark.[2]
-
Analyze the stained cells by flow cytometry. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[2]
Caption: Experimental workflow for elucidating the mechanism of action.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison. Below are templates for presenting the results from the described experiments.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MCF-7 (Breast) | 48 | Example: 15.2 ± 1.8 |
| A549 (Lung) | 48 | Example: 10.5 ± 1.2 |
| HT-29 (Colon) | 48 | Example: 22.1 ± 2.5 |
| MCF-7 (Breast) | 72 | Example: 8.7 ± 0.9 |
| A549 (Lung) | 72 | Example: 6.3 ± 0.7 |
| HT-29 (Colon) | 72 | Example: 14.8 ± 1.6 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells (24-hour treatment)
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Vehicle) | Example: 55.4 ± 3.1 | Example: 25.1 ± 2.2 | Example: 19.5 ± 1.9 |
| 5 µM Compound | Example: 48.2 ± 2.8 | Example: 20.3 ± 1.7 | Example: 31.5 ± 2.5 |
| 10 µM Compound (IC50) | Example: 35.6 ± 2.5 | Example: 15.8 ± 1.4 | Example: 48.6 ± 3.0 |
| 20 µM Compound | Example: 28.9 ± 2.1 | Example: 12.1 ± 1.1 | Example: 59.0 ± 3.4 |
| Data are presented as mean ± standard deviation. |
Table 3: Induction of Apoptosis by this compound in A549 Cells (48-hour treatment)
| Treatment Group | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Control (Vehicle) | Example: 95.1 ± 1.5 | Example: 2.5 ± 0.4 | Example: 1.8 ± 0.3 | Example: 0.6 ± 0.1 |
| 5 µM Compound | Example: 78.3 ± 2.2 | Example: 10.2 ± 1.1 | Example: 8.5 ± 0.9 | Example: 3.0 ± 0.5 |
| 10 µM Compound (IC50) | Example: 52.6 ± 3.0 | Example: 25.4 ± 1.8 | Example: 18.7 ± 1.5 | Example: 3.3 ± 0.6 |
| 20 µM Compound | Example: 25.9 ± 2.5 | Example: 38.1 ± 2.4 | Example: 30.2 ± 2.1 | Example: 5.8 ± 0.8 |
| Data are presented as mean ± standard deviation. |
Conclusion
(E)-4,6-dichloro-2-styrylquinazoline, a compound structurally related to this compound, is a promising candidate for further investigation in oncology.[1] The provided protocols offer a foundational approach for the comprehensive biological evaluation of this compound.[2] Further studies are necessary to elucidate its precise mechanism of action, determine its efficacy in preclinical models, and assess its overall therapeutic potential.
References
Troubleshooting & Optimization
Troubleshooting low product yield in quinazoline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinazoline derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Low or No Product Yield
Question: I am getting a very low yield or no desired quinazoline product. What are the possible causes and how can I troubleshoot this?
Answer: Low or no yield is a common issue in quinazoline synthesis that can stem from several factors. A systematic evaluation of your experimental setup is crucial for identifying the root cause.
Possible Causes & Solutions:
-
Poor Quality of Starting Materials: Impurities in reactants, such as 2-aminobenzonitriles, 2-aminobenzylamines, or aldehydes, can lead to side reactions and reduce product formation.[1]
-
Troubleshooting: Verify the purity of your starting materials using methods like NMR, GC-MS, or by checking the melting point.[1] If necessary, purify the starting materials before use. For instance, liquid aldehydes can be distilled under reduced pressure, and solid aldehydes can be recrystallized.[1]
-
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice play a critical role in the success of the synthesis.[2]
-
Temperature: Some reactions require heating to overcome the activation energy barrier, with certain classical methods needing temperatures above 120°C.[1][2] Conversely, modern catalytic methods may operate under milder conditions.[2] It is advisable to perform small-scale reactions at various temperatures (e.g., room temperature, 50°C, 80°C, 120°C) to find the optimal condition.[1]
-
Reaction Time: Reaction times can range from a few hours to over 24 hours.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the starting material is fully consumed.[2]
-
Solvent: The solvent's polarity and boiling point can significantly affect reactant solubility, reaction rate, and the stability of intermediates.[1] Commonly used solvents include DMF, ethanol, and toluene.[1][2] A solvent screen using various options like toluene, DMF, ethanol, acetonitrile, and water can help identify the best medium for your reaction.[1] For example, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been shown to produce excellent yields (85-91%).[1]
-
-
Incorrect Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete reactions or the formation of unwanted side products.[2] Carefully re-calculate and measure the stoichiometry of your starting materials.
-
Catalyst Issues (if applicable):
-
Activity: In catalyzed reactions, the choice and activity of the catalyst are paramount.[1] If using a metal catalyst, ensure it is fresh and has not been deactivated by air or moisture.[2]
-
Loading: The amount of catalyst can be critical. Too little may result in a slow or incomplete reaction, while too much can sometimes promote side reactions.[2] Optimize the catalyst loading by running tests with varying amounts.
-
-
Atmosphere: Some reactions, particularly those involving transition metal catalysts, are air-sensitive and require an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the catalyst or reactants.[1][2]
Caption: Troubleshooting workflow for low quinazoline synthesis yield.
Formation of Side Products/Impurities
Question: My reaction is producing significant amounts of side products, making purification difficult. What are common side reactions, and how can I minimize them?
Answer: Side product formation is a frequent challenge. The nature of these impurities often depends on the specific synthetic route.
Common Side Reactions and Mitigation Strategies:
-
Dimerization or Polymerization: Starting materials can sometimes self-react, especially at high temperatures.
-
Solution: Try lowering the reaction temperature or using a more dilute solution.[2]
-
-
Incomplete Cyclization: The intermediate may fail to cyclize to form the quinazoline ring.
-
Solution: This can often be addressed by increasing the reaction time, raising the temperature, or using a more effective cyclizing agent.[2]
-
-
Hydrolysis: The quinazoline product or intermediates can be susceptible to hydrolysis, particularly if water is present and the conditions are acidic or basic.
-
Solution: Ensure all glassware is dry and use anhydrous solvents to minimize water content.
-
-
Oxidation of Intermediates: If the reaction is sensitive to air, intermediates may get oxidized.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[1]
-
Product Purification Challenges
Question: I'm struggling to purify my crude quinazoline product. What are the best methods?
Answer: The choice of purification method depends on the scale of your synthesis and the nature of the impurities.[3]
-
Recrystallization: This is often a good first choice for purifying solid compounds due to its simplicity and cost-effectiveness.[3] The key is to find a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.
-
Troubleshooting: If your compound does not crystallize upon cooling, you may have used too much solvent.[3] If the product oils out, the solvent polarity may be too different from the product's polarity.
-
-
Silica Gel Column Chromatography: This technique is highly effective for separating compounds with different polarities.[3]
-
Troubleshooting: If the product irreversibly adsorbs to the silica gel, you can try deactivating the silica gel with a small amount of a polar solvent (like triethylamine for basic compounds) or switch to a different stationary phase like alumina.[1]
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%) or separating closely related analogs, preparative HPLC is the preferred method.[3] A C18 reverse-phase column is commonly used for quinazolinone derivatives.[3]
Data Presentation: Optimization of Reaction Conditions
Optimizing reaction parameters is critical for maximizing yield. The tables below summarize optimization data from various synthetic approaches.
Table 1: Optimization of Catalytic Conditions for Quinazolin-4(3H)-one Synthesis
Reaction: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol), catalyst (10 mol%), and base (0.11 mmol) in solvent (2 mL) were stirred at room temperature for 12 h.
| Entry | Catalyst | Base | Solvent | Yield (%) |
| 1 | CuI | DBU | DMSO | 85 |
| 2 | CuI | K₂CO₃ | DMSO | 62 |
| 3 | CuI | DBU | DMF | 78 |
| 4 | Cu₂O | DBU | DMSO | 75 |
| 5 | CuSO₄·5H₂O | DBU | DMSO | 45 |
(Data adapted from a study on CuAAC/Ring Cleavage reactions. The data indicates that CuI as the catalyst, DBU as the base, and DMSO as the solvent provide the optimal conditions for this specific transformation.[4])
Table 2: Effect of Solvent and Catalyst on Yield in a Three-Component Synthesis
Reaction: 2-aminobenzophenone, aldehyde, and ammonium acetate.
| Entry | Catalyst / Conditions | Solvent | Yield (%) | Reference |
| 1 | I₂ | EtOH | 91-97 | Panja et al.[5] |
| 2 | CAN/TBHP | CH₃CN | 75-93 | Nageswar et al.[5][6] |
| 3 | Bmim[FeCl₄] (IL) | None | 86-95 | Saha et al.[7] |
| 4 | Microwave (solvent-free) | None | 70-91 | Sarma & Prajapati[5] |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones
This protocol is adapted from a method utilizing the condensation of 2-aminobenzamide and various aldehydes in dimethyl sulfoxide (DMSO).[4]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1 equivalent) in DMSO.
-
Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature and reaction time will vary depending on the specific substrates and should be determined by monitoring the reaction via TLC.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), cool the mixture to room temperature. Pour the reaction mixture into ice water to precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and then dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]
Caption: General experimental workflow for quinazolin-4(3H)-one synthesis.
Protocol 2: Two-Step Synthesis of 2-Methyl-4(3H)-quinazolinone
This protocol is based on the synthesis from anthranilic acid, proceeding via a benzoxazinone intermediate, and can be optimized using microwave irradiation.[4]
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
Reaction Setup: In a microwave-safe vessel, mix anthranilic acid (1 equivalent) and acetic anhydride (2 equivalents).
-
Reaction Conditions: Heat the neat (solvent-free) mixture using microwave irradiation.[4] Optimize the time (e.g., 8-10 minutes) and power to maximize the yield of the intermediate.
-
Work-up: After cooling, the crude product can be extracted with a suitable solvent like dry n-heptane.[4]
Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone
-
Reaction Setup: The crude 2-methyl-4H-3,1-benzoxazin-4-one intermediate is reacted with an ammonia source (e.g., ammonium acetate).[4]
-
Reaction Conditions: This step involves heating to facilitate the ring-opening of the benzoxazinone and subsequent cyclization to the quinazolinone.
-
Purification: The final product can be purified by filtration and washing with ethanol, or by recrystallization.[8]
Caption: Decision tree for optimizing key reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 7. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 8. Quinazolinone synthesis [organic-chemistry.org]
Optimization of reaction conditions for "4,6-Dichloro-2-methylquinazoline" functionalization
Welcome to the technical support center for the optimization of reaction conditions for the functionalization of 4,6-dichloro-2-methylquinazoline. This guide is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked questions (FAQs)
Q1: What is the expected regioselectivity for nucleophilic aromatic substitution (SNAr) on this compound?
A1: For 2,4-dichloroquinazoline systems, nucleophilic aromatic substitution overwhelmingly occurs at the C4 position.[1][2] This is because the carbon at the 4-position is more electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atom. The chlorine at the C6 position is significantly less reactive towards SNAr. Therefore, under typical SNAr conditions, you can expect selective substitution at the C4 position to yield 4-substituted-6-chloro-2-methylquinazoline derivatives.[1][3]
Q2: Which position is more reactive in palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination?
A2: Similar to SNAr, the C4 position of the quinazoline ring is generally more reactive in palladium-catalyzed cross-coupling reactions.[4] This is attributed to the higher electrophilicity of the C4 carbon, which facilitates the initial oxidative addition step in the catalytic cycle. While coupling at the C6 position is possible, it typically requires more forcing conditions or a different catalyst system once the C4 position has been functionalized.
Q3: Can I achieve selective functionalization at the C6 position?
A3: Selective functionalization at the C6 position while the C4-chloro substituent is still present is challenging due to the higher reactivity of the C4 position. A common strategy to achieve C6 functionalization is to first react the C4 position and then subject the resulting 4-substituted-6-chloro-2-methylquinazoline to a second coupling reaction under more forcing conditions.
Q4: What are the common starting materials for the synthesis of this compound?
A4: A common synthetic route starts from 2-amino-5-chlorobenzoic acid, which is first cyclized with acetic anhydride to form 6-chloro-2-methylquinazolin-4(3H)-one.[5] This intermediate is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield this compound.[5]
Troubleshooting Guides
Issue 1: Low or No Yield in Functionalization Reactions
| Potential Cause | Recommended Solution(s) |
| Inactive Catalyst (for Cross-Coupling) | Use a fresh batch of palladium catalyst and ligand. Ensure proper storage under an inert atmosphere. For Pd(II) pre-catalysts, ensure complete reduction to the active Pd(0) species. |
| Inappropriate Ligand (for Cross-Coupling) | Screen a variety of bulky, electron-rich phosphine ligands such as Xantphos, SPhos, or BrettPhos. The optimal ligand is often substrate- and reaction-specific. |
| Incorrect Base | The choice of base is critical. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, stronger bases like NaOt-Bu or LHMDS are often required, especially for less reactive aryl chlorides. Ensure the base is anhydrous and of high purity.[6] |
| Sub-optimal Reaction Temperature | Gradually increase the reaction temperature. Many cross-coupling reactions require heating (e.g., 80-120 °C). Monitor for potential decomposition of starting materials or products at higher temperatures. |
| Poor Quality of Reagents or Solvents | Use anhydrous, degassed solvents, as oxygen and water can deactivate the catalyst and interfere with the reaction. Ensure all starting materials are pure. |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solution(s) |
| Homocoupling of Boronic Acid (Suzuki Reaction) | This is often caused by the presence of oxygen. Rigorously degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Hydrodehalogenation (Replacement of Cl with H) | This can occur as a competing pathway, especially with electron-poor aryl halides. Try using a different ligand or lowering the reaction temperature. Ensure strictly anhydrous conditions. |
| Formation of Dialkylated/Diarylated Product | If mono-substitution is desired, use a controlled stoichiometry of the nucleophile or coupling partner (e.g., 1.0-1.2 equivalents). Adding the reagent slowly can also improve selectivity. |
| Decomposition of Starting Material or Product | If the reaction requires high temperatures, the starting material or product may be unstable. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution(s) |
| Co-elution of Product with impurities | Experiment with different solvent systems for column chromatography. A gradient elution may provide better separation than an isocratic one. |
| Residual Palladium Catalyst | The final product may be contaminated with residual palladium. Consider treating the crude product with a palladium scavenger or performing an additional purification step like recrystallization or filtration through a pad of celite. |
| Product is Insoluble | If the product precipitates from the reaction mixture, it may be isolated by filtration. However, this may also trap impurities. It is often necessary to dissolve the crude product in a suitable solvent for further purification. |
Data Presentation
Disclaimer: The following tables provide representative reaction conditions based on analogous systems. Optimization will be necessary for the specific substrate this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling at C4
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12 | ~85 |
| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 16 | 70-85 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination at C4
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 100 | 12 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS (1.5) | 1,4-Dioxane | 110 | 18 | 70-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₂CO₃ (2) | t-BuOH | 100 | 24 | 65-80 |
Table 3: Representative Conditions for Nucleophilic Aromatic Substitution (SNAr) at C4
| Entry | Nucleophile | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Sodium methoxide | - | Methanol | 65 | 4 | >90 |
| 2 | Piperidine | K₂CO₃ (2) | DMF | 80 | 6 | 85-95 |
| 3 | 4-Fluoroaniline | DIPEA (2) | Isopropanol | 80 | 12 | 70-85 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C4-Position
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C4-Position
-
In a glovebox, charge a reaction vessel with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir for the specified time (e.g., 12 hours), monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
-
Dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., isopropanol or DMF).
-
Add the nucleophile (e.g., an amine, 1.1 equiv.) and a base if necessary (e.g., DIPEA, 2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 12 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration and washed with a cold solvent.
-
Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated.
-
The crude product is purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the functionalization of this compound.
Caption: Troubleshooting logic for addressing low product yield in functionalization reactions.
References
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. soc.chim.it [soc.chim.it]
- 5. benchchem.com [benchchem.com]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Purification of "4,6-Dichloro-2-methylquinazoline" using column chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the purification of "4,6-Dichloro-2-methylquinazoline" using column chromatography.
Experimental Protocol: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography. Optimization, guided by Thin-Layer Chromatography (TLC), is crucial for achieving the best results.
Materials and Equipment:
| Category | Item |
| Chemicals | Crude this compound |
| Silica gel (230-400 mesh) | |
| Hexane (or petroleum ether) | |
| Ethyl acetate | |
| Dichloromethane (for sample loading, optional) | |
| Sand (acid-washed) | |
| Equipment | Glass chromatography column |
| Solvent reservoir | |
| Fraction collector or test tubes | |
| TLC plates (silica gel coated) | |
| TLC developing chamber | |
| UV lamp (254 nm) | |
| Rotary evaporator |
Step-by-Step Procedure:
-
Solvent System Selection via TLC:
-
Prepare several small TLC chambers with different ratios of a non-polar solvent (hexane) and a polar solvent (ethyl acetate). Common starting ratios to test are 9:1, 4:1, 2:1, and 1:1 (hexane:ethyl acetate).
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude mixture onto the TLC plates and develop them in the prepared chambers.
-
Visualize the plates under a UV lamp.
-
The optimal solvent system is one that gives the target compound a Retention Factor (Rf) value between 0.2 and 0.4, with good separation from impurities.[1][2]
-
-
Column Packing (Slurry Method):
-
Secure the chromatography column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis. A general guideline is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.
-
Pour the slurry into the column, continuously tapping the column to ensure even packing and remove air bubbles.
-
Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance of the silica bed when adding the eluent.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica gel bed.
-
Dry Loading (Recommended for compounds with poor solubility in the mobile phase): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring the solvent level is always above the silica bed to prevent cracking.[2]
-
Begin elution with the chosen solvent system. If a gradient elution is required (based on complex impurity profiles from TLC), gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Collect the eluent in fractions (e.g., 10-20 mL per tube).
-
-
Monitoring and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualization of Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Bands) | - Inappropriate solvent system (eluent).- Column overloading.- Improperly packed column (channeling). | - Optimize the solvent system using TLC to achieve a target Rf of 0.2-0.4.[1][2]- Reduce the amount of sample loaded. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight.[2]- Repack the column, ensuring the silica gel is uniform and free of air bubbles. |
| Compound Elutes Too Quickly (High Rf) | - The eluent is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). |
| Compound Does Not Elute (Low or Zero Rf) | - The eluent is not polar enough.- The compound may have irreversibly adsorbed to or decomposed on the silica gel. | - Gradually increase the polarity of the mobile phase (e.g., increase the ethyl acetate percentage).[2]- If the compound is basic, consider adding a small amount of triethylamine (e.g., 0.5%) to the eluent to reduce tailing and improve elution.[3]- Perform a 2D TLC to check for stability on silica.[3] |
| Peak Tailing in Fractions | - Strong interaction between the compound and acidic silanol groups on the silica gel.- The compound has poor solubility in the mobile phase. | - Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds.[2][3]- Choose a solvent system in which the compound has better solubility. |
| Cracked Silica Gel Bed | - The column ran dry.- Heat generated from the interaction of a highly polar solvent with the silica gel. | - Always maintain the solvent level above the top of the silica gel.[2]- When switching to a more polar solvent system, do so gradually. |
| High Backpressure | - Blockage in the column frit.- High mobile phase viscosity or flow rate. | - Ensure the sample is fully dissolved and filtered before loading.- Reduce the flow rate of the mobile phase. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common column chromatography issues.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for purifying this compound? A1: The ideal solvent system is determined by running Thin-Layer Chromatography (TLC) on the crude product. A good starting point for quinazoline derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2] The goal is to find a solvent ratio that results in an Rf value of approximately 0.2-0.4 for this compound, ensuring it is well-separated from any impurities.[1]
Q2: My compound seems to be unstable on the silica gel column. What should I do? A2: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[3] To confirm instability, you can perform a 2D TLC. Spot your compound in one corner of a TLC plate, run it in a solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If a new spot appears off the diagonal, it indicates degradation. If instability is confirmed, you can try using a less acidic stationary phase like alumina or deactivating the silica gel with a base like triethylamine mixed into your eluent.[3]
Q3: What are the typical impurities I might encounter? A3: Common impurities often originate from unreacted starting materials or by-products from the synthesis reaction.[2] For instance, if this compound is synthesized from 6-chloro-2-methylquinazolin-4(3H)-one and a chlorinating agent like phosphorus oxychloride, residual starting material or incompletely chlorinated intermediates could be present.[4]
Q4: In which solvents is this compound likely to be soluble for sample loading? A4: While specific quantitative solubility data for this compound is not widely published, related quinazoline compounds generally exhibit good solubility in chlorinated solvents like dichloromethane and moderately polar solvents like ethyl acetate. They often have poor solubility in non-polar solvents like hexane and very low solubility in aqueous solutions.[5] For biological assays, stock solutions are commonly prepared in dimethyl sulfoxide (DMSO).[6] For column chromatography, it is best to dissolve the sample in a minimum amount of the mobile phase or a slightly more polar, volatile solvent like dichloromethane for loading.
Q5: What is the difference between isocratic and gradient elution, and which should I use? A5: In isocratic elution, the solvent composition remains constant throughout the purification. In gradient elution, the polarity of the solvent is gradually increased over time. If your TLC shows that all impurities are well-separated from the product with a single solvent mixture, isocratic elution is sufficient. If the crude mixture contains compounds with a wide range of polarities, a gradient elution will be more effective at separating all components in a reasonable time.
References
Identification and removal of impurities in "4,6-Dichloro-2-methylquinazoline" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dichloro-2-methylquinazoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Low or No Product Yield
Question: I am experiencing a very low yield or no desired this compound product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in the synthesis of this compound can arise from several factors related to the two main synthetic steps: the initial cyclization to form 6-chloro-2-methylquinazolin-4(3H)-one and the subsequent chlorination. A systematic evaluation of your experimental setup is key to identifying the root cause.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low synthesis yield.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Impure Starting Materials | Ensure the purity of 2-amino-5-chlorobenzoic acid and acetic anhydride. Impurities can interfere with the cyclization reaction. Recrystallize or purify starting materials if necessary. |
| Sub-optimal Reaction Conditions (Cyclization) | Temperature: Ensure the reaction temperature is sufficient for cyclization. This reaction often requires heating.[1] Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. Incomplete reactions will lower the yield of the intermediate. |
| Sub-optimal Reaction Conditions (Chlorination) | Reagent: Use fresh phosphorus oxychloride (POCl₃) as it can degrade over time. Temperature: The chlorination reaction often requires heating. Monitor the reaction progress by TLC to determine the optimal reaction time and temperature. Moisture: Ensure all glassware is dry and the reaction is protected from atmospheric moisture, as POCl₃ reacts violently with water, which can lead to the formation of impurities and reduce the efficiency of the chlorination. |
| Inefficient Purification | The crude product may contain impurities that are difficult to separate. Optimize the recrystallization solvent system to improve the purity and isolated yield of the final product. Ethanol is a commonly used solvent for recrystallization.[1] |
2. Formation of Side Products/Impurities
Question: My reaction is producing significant amounts of side products, making purification difficult. What are the common side reactions and how can I minimize them?
Answer: The formation of side products is a common challenge. The nature of these impurities often depends on the specific synthetic step.
Potential Impurities in the Synthesis of this compound
| Impurity Name | Potential Origin | Molecular Weight ( g/mol ) | Suggested Analytical Method |
| 2-Acetamido-5-chlorobenzoic acid | Incomplete cyclization during Step 1. | 213.61 | HPLC, LC-MS, ¹H NMR |
| 6-chloro-2-methylquinazolin-4(3H)-one | Incomplete chlorination during Step 2. | 194.61 | HPLC, LC-MS, ¹H NMR |
| Isomeric Dichloroquinazolines | Over-chlorination or side reactions. | 213.04 | HPLC, LC-MS, ¹H NMR, ¹³C NMR |
| Phosphorylated Intermediates | Reaction of the quinazolinone with POCl₃. | Variable | LC-MS, ³¹P NMR |
| Dimerization Products | Self-reaction of intermediates. | Variable | LC-MS, High-Resolution MS |
Common Side Reactions and Mitigation Strategies:
-
Incomplete Cyclization: The intermediate 2-acetamido-5-chlorobenzoic acid may not fully cyclize to form the quinazolinone ring.
-
Mitigation: Increase the reaction time or temperature during the cyclization step. Ensure efficient removal of water, which is a byproduct of the cyclization.
-
-
Incomplete Chlorination: The intermediate 6-chloro-2-methylquinazolin-4(3H)-one may be present in the final product.
-
Mitigation: Ensure a sufficient excess of POCl₃ is used. Increase the reaction time or temperature for the chlorination step. Monitor the reaction by TLC until the starting material is no longer visible.
-
-
Formation of Phosphorylated Intermediates and Dimers: During chlorination with POCl₃, the quinazolinone can form phosphorylated intermediates which may lead to the formation of pseudodimers.[2]
-
Mitigation: Control the reaction temperature, especially during the addition of POCl₃. The reaction can be performed in two stages: an initial low-temperature phosphorylation followed by heating to promote chlorination.[2]
-
3. Identification and Characterization of Impurities
Question: How can I identify and characterize the impurities in my sample?
Answer: A combination of chromatographic and spectroscopic techniques is recommended for the identification and characterization of impurities.
Analytical Techniques for Impurity Identification
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Ideal for separating the target compound from impurities and for quantification. A C18 reverse-phase column with a gradient of acetonitrile and water (containing 0.1% formic acid) is a good starting point.[3] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides molecular weight information for each separated peak, which is crucial for identifying unknown impurities.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Provides information about the proton environment in the molecule and can be used to identify the structure of impurities if they can be isolated in sufficient quantity.[4][5] ¹³C NMR: Provides information about the carbon skeleton of the molecule.[4] ³¹P NMR: Useful for identifying phosphorylated intermediates if they are suspected.[2] |
| Infrared (IR) Spectroscopy | Can help identify functional groups present in the impurities.[4] |
Experimental Protocols
Protocol 1: Synthesis of 6-chloro-2-methylquinazolin-4(3H)-one (Step 1)
-
To a 50 mL round-bottom flask equipped with a reflux condenser, add 2-amino-5-chlorobenzoic acid (1.72 g, 10 mmol).
-
Add acetic anhydride (15 mL) to the flask.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain 6-chloro-2-methylquinazolin-4(3H)-one as a white to off-white solid.[1]
Protocol 2: Synthesis of this compound (Step 2)
-
In a 50 mL round-bottom flask, place 6-chloro-2-methylquinazolin-4(3H)-one (0.97 g, 5 mmol).
-
Add phosphorus oxychloride (POCl₃, 10 mL) and a catalytic amount of N,N-dimethylaniline (2-3 drops).
-
Fit the flask with a reflux condenser and heat the mixture at 110-120 °C for 4-6 hours in a fume hood.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice (50 g) with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water and dry it to yield this compound.[1]
Protocol 3: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven.[1]
Visualizations
Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 4,6-Dichloro-2-methylquinazoline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4,6-dichloro-2-methylquinazoline via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound fails to dissolve in the hot solvent. What should I do?
A1: This issue can arise from a few factors:
-
Insufficient Solvent: You may not have added enough solvent. Add small, incremental portions of the hot solvent until the solid dissolves completely.
-
Inappropriate Solvent: While ethanol is a recommended solvent, the polarity of your crude material might be significantly different due to impurities. Consider a solvent screen with small amounts of your product in different solvents like methanol, acetone, or ethyl acetate to find a more suitable option.
-
Insoluble Impurities: Your crude product may contain insoluble impurities. If a small amount of solid remains after adding a significant amount of hot solvent, it is likely an impurity. In this case, perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Q2: No crystals are forming upon cooling. What is the problem?
A2: The absence of crystal formation is a common issue with several potential causes and solutions:
-
Excess Solvent: The most frequent reason is the use of too much solvent, resulting in a solution that is not saturated upon cooling. To address this, reheat the solution and evaporate some of the solvent to increase the concentration of your compound.
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal of pure this compound. A tiny crystal will act as a template for further crystallization.
-
Cool the solution in an ice bath to further decrease the solubility of your compound.
-
Q3: My product is "oiling out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. To remedy this:
-
Reheat the solution to dissolve the oil.
-
Add more solvent to decrease the saturation point.
-
Allow the solution to cool much more slowly. You can do this by leaving the flask at room temperature in an insulated container (like a beaker with paper towels) before transferring it to an ice bath.
-
Consider a different solvent with a lower boiling point.
Q4: The yield of my recrystallized product is very low. What went wrong?
A4: A low yield can be disappointing but is often preventable. Here are some common causes:
-
Using too much solvent: As mentioned, excess solvent will retain more of your product in the solution even after cooling. Use the minimum amount of hot solvent necessary to dissolve your compound.
-
Premature crystallization: If crystals form during hot filtration, you will lose a portion of your product. To prevent this, use a pre-warmed funnel and filter flask.
-
Washing with too much cold solvent: While washing the collected crystals is necessary to remove impurities, using an excessive amount of cold solvent will dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.
-
Incomplete crystallization: Ensure you have allowed sufficient time for crystallization to complete and that the solution has been cooled adequately.
Q5: My final product is still impure. What are the likely contaminants and how can I remove them?
A5: Impurities in the final product can often be traced back to the synthesis step. The synthesis of this compound typically involves the chlorination of 6-chloro-2-methylquinazolin-4(3H)-one with a reagent like phosphorus oxychloride (POCl₃).[1] Potential impurities include:
-
Unreacted starting material: 6-chloro-2-methylquinazolin-4(3H)-one may be carried through if the chlorination reaction is incomplete.
-
Phosphorylated intermediates: Side reactions with POCl₃ can lead to the formation of various phosphorylated quinazoline species.
-
Hydrolysis products: Quenching the reaction mixture with water can lead to the hydrolysis of any remaining POCl₃ and potentially some of the chlorinated product back to the starting material or other byproducts.
If your recrystallized product is still impure, a second recrystallization may be necessary. Alternatively, for difficult-to-remove impurities, column chromatography could be an effective purification method.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for the recrystallization of this compound?
A: Based on available literature, ethanol is a commonly used and effective solvent for the recrystallization of this compound.[1] However, the ideal solvent can depend on the specific impurities present in your crude product. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q: I cannot find quantitative solubility data for this compound. How can I choose the right amount of solvent?
Q: How can I improve the purity of my final product?
A: To maximize purity:
-
Ensure complete dissolution in the minimum amount of hot solvent.
-
Allow for slow cooling to promote the formation of well-defined crystals, which are less likely to trap impurities.
-
Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
If impurities persist, consider a second recrystallization or an alternative purification technique like column chromatography.
Data Presentation
| Solvent | Expected Solubility at Room Temperature | Expected Solubility at Boiling Point | Notes |
| Ethanol | Low to Moderate | High | A recommended solvent for recrystallization. |
| Methanol | Low to Moderate | High | May also be a suitable solvent. |
| Acetone | Moderate | High | Could be a potential solvent, but its lower boiling point might be less effective for removing certain impurities. |
| Ethyl Acetate | Low | Moderate to High | Another potential solvent to consider in a solvent screen. |
| Water | Very Low | Very Low | Unsuitable as a primary recrystallization solvent. |
| Hexanes | Very Low | Low | Unsuitable as a primary recrystallization solvent, but could potentially be used as an anti-solvent in a mixed-solvent system. |
Experimental Protocols
Protocol 1: Standard Recrystallization of this compound from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities remain, perform a hot filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the solid impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath for 15-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.
Protocol 2: Experimental Determination of Solvent Suitability
-
Small-Scale Testing: Place a small, known amount of crude this compound (e.g., 20-30 mg) into several test tubes.
-
Solvent Addition: To each test tube, add a different solvent (e.g., ethanol, methanol, acetone, ethyl acetate) dropwise at room temperature, shaking after each addition, to assess solubility in the cold.
-
Heating: Gently heat the test tubes that showed low solubility at room temperature to the boiling point of the solvent to assess solubility in the hot solvent.
-
Cooling: Allow the test tubes with dissolved solute to cool to room temperature and then in an ice bath to observe crystal formation.
-
Evaluation: The ideal solvent will dissolve the compound completely when hot but will result in the formation of a large amount of precipitate upon cooling.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Addressing solubility issues of "4,6-Dichloro-2-methylquinazoline" in biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with "4,6-Dichloro-2-methylquinazoline" in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended primary solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). For assays where DMSO may interfere, absolute ethanol can be considered as an alternative, although solubility may be lower.[1]
Q2: I observed precipitation when diluting my DMSO stock solution into an aqueous assay buffer. What is the cause and how can I prevent this?
A2: This phenomenon, often termed "precipitation upon dilution," is common for compounds with low aqueous solubility. It occurs because the compound, while soluble in the organic stock solvent, becomes supersaturated and crashes out when introduced to the aqueous environment of the assay buffer.
To prevent this, several strategies can be employed:
-
Optimize the Dilution Protocol: Avoid single, large-volume dilutions. Instead, perform serial dilutions. Crucially, ensure rapid and thorough mixing immediately after adding the DMSO stock to the assay buffer to prevent localized high concentrations that can trigger precipitation. It is often beneficial to add the DMSO stock directly to the final assay medium, which may contain proteins or other components that can help maintain solubility.
-
Lower the Final Compound Concentration: You may be exceeding the compound's maximum aqueous solubility. Try testing a lower concentration range in your assay.
-
Adjust the Final DMSO Concentration (with caution): A slight increase in the final DMSO percentage in your assay can help maintain solubility. However, it is critical to first determine the tolerance of your specific cell line or enzymatic assay, as DMSO can have cytotoxic or inhibitory effects. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be empirically validated.[2]
-
Sonication: Brief sonication of the solution after dilution can sometimes help to redissolve fine precipitates and create a more uniform suspension.
Q3: My experimental results are inconsistent, or the compound appears less potent than expected. Could solubility be the issue?
A3: Yes, poor solubility is a significant contributor to unreliable and variable biological data. If this compound is not fully dissolved, its effective concentration in the assay is unknown and lower than the nominal concentration. This can lead to an underestimation of its potency (e.g., an artificially high IC50 value) and poor reproducibility.
Q4: Can the composition of my assay buffer, such as pH or the presence of proteins, influence the solubility of this compound?
A4: Absolutely. The pH of the buffer can impact the ionization state of a compound, which in turn affects its solubility. The presence of proteins, such as albumin in cell culture media, can sometimes help to stabilize the compound and improve its apparent solubility. It is advisable to test the solubility of the compound in your specific assay buffer.
Troubleshooting Guide
This guide provides a structured approach to resolving solubility issues with this compound.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution into aqueous buffer. | The compound's concentration surpasses its kinetic solubility in the aqueous medium. | - Decrease the final test concentration. - Employ a serial dilution method. - Ensure rapid mixing upon dilution. - Consider using a co-solvent if compatible with the assay. |
| Cloudiness or precipitate forms over time in the incubator. | The compound has limited thermodynamic stability in the assay medium at 37°C. | - Prepare fresh dilutions immediately before use. - Reduce the incubation time if the experimental design allows. - Evaluate the compound's stability in the assay medium over the experiment's duration. |
| Inconsistent results between replicate wells or experiments. | Incomplete dissolution or variable precipitation of the compound. | - Visually inspect all solutions for any signs of precipitation before use. - Vortex stock solutions before preparing dilutions. - Follow a standardized and optimized dilution protocol consistently. |
| Low potency or no activity observed. | The actual concentration of the dissolved compound is significantly lower than the nominal concentration due to poor solubility. | - Determine the maximum soluble concentration of the compound in your assay medium. - Test a concentration range that is confirmed to be soluble. |
Quantitative Data Summary
| Solvent | Typical Stock Concentration Range | Remarks |
| Dimethyl Sulfoxide (DMSO) | 10 mM - 50 mM | High-purity, anhydrous DMSO is recommended. Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. Warm to room temperature before use. |
| Ethanol (EtOH) | 1 mM - 10 mM | Solubility is generally lower than in DMSO. Use absolute ethanol. May be suitable for specific assays where DMSO is not tolerated. |
| Aqueous Buffers (e.g., PBS) | < 100 µM | Generally, very low solubility. Direct dissolution is not recommended. Dilute from a DMSO or EtOH stock solution. Ensure the final solvent concentration is compatible with the assay and does not exceed cytotoxic levels (typically <0.5% for DMSO in cell-based assays). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weighing the Compound: On a calibrated analytical balance, tare a sterile microcentrifuge tube. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 213.06 g/mol ), weigh 2.13 mg of the compound.
-
Adding the Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the compound. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Serial Dilution for Working Concentrations in Cell-Based Assays
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
-
Pipettors and sterile filter tips
Procedure:
-
Thawing the Stock Solution: Remove an aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock to 990 µL of cell culture medium. Mix thoroughly by gentle vortexing or inversion.
-
Final Dilutions: Perform serial dilutions from the intermediate stock to achieve the desired final concentrations for your experiment. Always add the compound solution to the medium and mix immediately.
-
Solvent Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.
Visualizations
References
Navigating the Scale-Up of 4,6-Dichloro-2-methylquinazoline Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting the scale-up of 4,6-Dichloro-2-methylquinazoline synthesis. Addressing common challenges encountered when transitioning from laboratory to pilot plant or industrial production, this resource offers detailed experimental protocols, quantitative data analysis, and visual workflows to ensure a robust and efficient manufacturing process.
Frequently Asked Questions (FAQs) and Troubleshooting
Synthesis & Reaction Optimization
Q1: We are observing a significant drop in yield for the synthesis of this compound when moving from a 100g to a 5kg scale. What are the likely causes and how can we mitigate this?
A common challenge in scaling up chemical syntheses is a decrease in yield, which can be attributed to several factors that are more pronounced at a larger scale. Key areas to investigate include:
-
Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized temperature gradients ("hot spots") or areas of high reactant concentration, which can promote the formation of side products and reduce the yield of the desired product. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging, especially for exothermic reactions.
-
Reagent Addition Rate: The rate of addition for critical reagents, such as phosphorus oxychloride (POCl₃), becomes a crucial parameter at scale. A rapid addition can lead to uncontrolled temperature spikes and the formation of impurities.
-
Reaction Concentration: The optimal concentration on a small scale may not be ideal for a larger batch. Higher concentrations can increase reaction rates but may also lead to solubility issues, poor mixing, and inadequate heat transfer.
Troubleshooting Steps:
-
Improve Mixing: Ensure the reactor is equipped with an appropriate agitator and that the stirring speed is optimized to ensure homogeneity without causing mechanical stress on the equipment.
-
Control Temperature: Utilize a jacketed reactor with a reliable temperature control unit. For highly exothermic steps, consider a semi-batch approach where one reactant is added portion-wise to manage the heat generated.
-
Optimize Reagent Addition: Implement a controlled addition profile for critical reagents using a dosing pump.
-
Re-evaluate Concentration: Experiment with slight variations in solvent volume to find the optimal balance between reaction rate and process control.
Q2: During the chlorination of 6-chloro-2-methylquinazolin-4(3H)-one with POCl₃ at a larger scale, we are observing the formation of new impurities. What are these impurities and how can we minimize them?
The impurity profile can change significantly during scale-up. Common side reactions and impurities in the chlorination step include:
-
Incomplete Reaction: Residual starting material (6-chloro-2-methylquinazolin-4(3H)-one) can be a major impurity if the reaction does not go to completion.
-
Hydrolysis: The desired product, this compound, is susceptible to hydrolysis back to the starting material during the work-up phase, especially if quenching is not performed carefully.
-
Over-chlorination: While less common for this specific substrate, the possibility of further chlorination on the quinazoline ring should be considered under harsh conditions.
-
Formation of Phosphoric Acid Byproducts: The reaction of POCl₃ with any residual water or during the quench step generates phosphoric acid and hydrogen chloride, which can complicate purification.
Mitigation Strategies:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize water content, which can react with POCl₃.
-
Careful Quenching: The reaction mixture should be quenched by slowly adding it to a cold, stirred mixture of a suitable base (e.g., sodium bicarbonate solution) and an organic solvent. This helps to neutralize the acidic byproducts and minimize hydrolysis of the product. Evaporating excess POCl₃ under reduced pressure before the quench can also be beneficial.[1]
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using in-process controls (e.g., HPLC) to determine the optimal reaction time and avoid prolonged exposure to high temperatures.
Purification and Isolation
Q3: We are facing difficulties in crystallizing this compound at a kilogram scale. It tends to "oil out" or form very fine particles that are difficult to filter. How can we improve the crystallization process?
Crystallization is highly dependent on scale-dependent factors such as cooling rate, supersaturation, and agitation.
Solutions:
-
Solvent Selection: Conduct a thorough solvent screen to identify a suitable solvent or solvent/anti-solvent system that provides good solubility at elevated temperatures and low solubility at room temperature or below.
-
Controlled Cooling: Implement a programmed cooling profile to control the rate of supersaturation. A slower cooling rate generally leads to the formation of larger, more easily filterable crystals.
-
Seeding: Introduce a small amount of pure crystalline product (seed crystals) at the appropriate temperature to induce crystallization and control the crystal form.
-
Agitation: Optimize the stirring rate to promote crystal growth without causing excessive secondary nucleation, which can lead to the formation of fine particles.
Quantitative Data
The following tables provide a summary of typical process parameters and expected outcomes at different scales of production. Note that these are representative values and may require optimization for specific equipment and process conditions.
Table 1: Comparison of Reaction Parameters for the Synthesis of 6-chloro-2-methylquinazolin-4(3H)-one
| Parameter | Lab Scale (100 g) | Pilot Scale (5 kg) |
| Starting Material | 2-amino-5-chlorobenzoic acid | 2-amino-5-chlorobenzoic acid |
| Reagent | Acetic Anhydride | Acetic Anhydride |
| Reaction Time | 2-3 hours | 4-6 hours |
| Reaction Temperature | Reflux | 120-130°C |
| Typical Yield | 85-95% | 80-90% |
Table 2: Comparison of Reaction Parameters for the Chlorination to this compound
| Parameter | Lab Scale (100 g) | Pilot Scale (5 kg) |
| Starting Material | 6-chloro-2-methylquinazolin-4(3H)-one | 6-chloro-2-methylquinazolin-4(3H)-one |
| Reagent | Phosphorus Oxychloride (POCl₃) | Phosphorus Oxychloride (POCl₃) |
| Catalyst | N,N-dimethylaniline (catalytic) | N,N-dimethylaniline (catalytic) |
| Reaction Time | 4-6 hours | 6-8 hours |
| Reaction Temperature | 110-120°C | 110-120°C |
| Typical Yield | 80-90% | 75-85% |
Table 3: Common Impurities and Mitigation Strategies
| Impurity | Potential Cause | Mitigation Strategy |
| Unreacted 6-chloro-2-methylquinazolin-4(3H)-one | Incomplete chlorination reaction. | Increase reaction time, optimize temperature, ensure adequate mixing. |
| Hydrolyzed Product | Presence of water during reaction or work-up. | Use anhydrous reagents and solvents, perform a controlled quench. |
| Phosphorous-based impurities | Byproducts from POCl₃. | Effective quenching and washing steps during work-up. |
Experimental Protocols
Kilogram-Scale Synthesis of 6-chloro-2-methylquinazolin-4(3H)-one
Materials:
-
2-amino-5-chlorobenzoic acid
-
Acetic anhydride
-
Jacketed glass reactor with reflux condenser and mechanical stirrer
-
Heating/cooling circulator
-
Filtration equipment (e.g., Nutsche filter-dryer)
Procedure:
-
Charge the jacketed reactor with 2-amino-5-chlorobenzoic acid.
-
Under stirring, add acetic anhydride.
-
Heat the reaction mixture to reflux (approximately 120-130°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add the reaction mixture to a separate vessel containing cold water with vigorous stirring to precipitate the product.
-
Filter the solid product and wash thoroughly with water until the filtrate is neutral.
-
Dry the product under vacuum at 60-70°C to a constant weight.
Kilogram-Scale Synthesis of this compound
Materials:
-
6-chloro-2-methylquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Jacketed glass reactor with reflux condenser, mechanical stirrer, and dropping funnel
-
Heating/cooling circulator
-
Quenching vessel
-
Extraction and filtration equipment
Procedure:
-
Charge the reactor with 6-chloro-2-methylquinazolin-4(3H)-one and phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture to 110-120°C and maintain for 6-8 hours.
-
Monitor the reaction progress by HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully and slowly transfer the reaction mixture to a quenching vessel containing a mixture of crushed ice and a suitable organic solvent (e.g., dichloromethane) with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution while maintaining the temperature below 20°C.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing scale-up issues in production.
References
Technical Support Center: Stability of 4,6-Dichloro-2-methylquinazoline and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of 4,6-dichloro-2-methylquinazoline and its derivatives. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including temperature, moisture, light, and pH.[1] High temperatures can accelerate degradation, while moisture can lead to hydrolysis.[1] Exposure to light, particularly UV light, may cause photodegradation.[1] Additionally, the compound's stability can be pH-dependent, with potential for degradation in highly acidic or alkaline conditions.
Q2: Are there any known degradation pathways for quinazoline derivatives that I should be aware of?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, general degradation pathways for quinazoline derivatives include hydrolysis, oxidation, and photodecomposition.[1][2] Hydrolysis may involve the cleavage of substituent groups or the quinazoline ring itself. Oxidation can occur at various positions on the quinazoline core.[3][4] Photodegradation can lead to complex mixtures of degradation products.[2]
Q3: What are the recommended storage conditions for this compound and its derivatives?
A3: To ensure stability, this compound and its derivatives should be stored in a cool, dry, and dark place.[1] Protection from light is crucial, so amber-colored vials or light-resistant containers are recommended.[1] For long-term storage, refrigeration (2-8 °C) or freezing, depending on the specific derivative's properties, may be necessary. It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Q4: How can I develop a stability-indicating analytical method for this class of compounds?
A4: A stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method, is crucial for separating the parent compound from its degradation products.[5][6] The development process involves selecting an appropriate column (e.g., C18), mobile phase, and detector (e.g., UV-Vis).[7][8] Forced degradation studies are then performed to generate degradation products and validate that the method can effectively separate them from the active pharmaceutical ingredient (API).[2]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram During Stability Study
-
Question: I am observing unexpected peaks in my HPLC chromatogram after storing my this compound derivative. What could be the cause?
-
Answer: Unexpected peaks are likely degradation products. To troubleshoot, consider the following:
-
Review Storage Conditions: Ensure the sample was stored under the recommended conditions (cool, dry, dark). Any deviation could lead to degradation.
-
Forced Degradation: Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to intentionally generate degradation products. This will help in identifying if the unknown peaks correspond to specific degradation pathways.
-
Method Specificity: Verify that your HPLC method is stability-indicating. It should be able to resolve the main peak from all potential degradation products.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to obtain mass information for the unknown peaks. This will be critical in identifying the structures of the degradation products.[9][10]
-
Issue 2: Loss of Potency of the Compound Over Time
-
Question: My compound is showing a significant decrease in potency in my bioassays after a short period of storage. Why is this happening?
-
Answer: A loss of potency indicates that the active compound is degrading.
-
Chemical Instability: The compound may be inherently unstable under your storage or experimental conditions. Review the FAQs for optimal storage.
-
Solvent Effects: The choice of solvent for your stock solutions can impact stability. Some solvents can promote degradation. It is advisable to prepare fresh solutions for each experiment or conduct a short-term stability study of the compound in the chosen solvent.
-
Adsorption to Containers: Highly lipophilic compounds can sometimes adsorb to the surface of plastic storage containers, leading to an apparent loss of concentration. Consider using glass vials.
-
Issue 3: Inconsistent Results in Stability Studies
-
Question: I am getting variable results in my repeat stability studies. What could be the reason?
-
Answer: Inconsistent results can stem from several factors:
-
Inadequate Environmental Control: Ensure that temperature, humidity, and light exposure are tightly controlled during the study.[1]
-
Sample Handling: Inconsistent sample preparation and handling can introduce variability. Standardize all procedures.
-
Analytical Method Variability: Ensure your analytical method is robust and validated. Perform system suitability tests before each run to confirm the performance of your HPLC system.
-
Batch-to-Batch Variation: If you are using different batches of the compound, there might be slight differences in their initial purity and stability profiles.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for a Hypothetical this compound Derivative
(Note: The following data is hypothetical and for illustrative purposes. Actual results will vary based on the specific derivative and experimental conditions.)
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 M HCl | 24 h | 60 °C | 15.2% | 2 | 285.05 |
| 0.1 M NaOH | 8 h | 60 °C | 45.8% | 3 | 267.04 |
| 10% H₂O₂ | 24 h | RT | 8.5% | 1 | 301.03 |
| Thermal | 48 h | 80 °C | 5.1% | 1 | 285.05 |
| Photolytic (UV) | 12 h | RT | 22.3% | 4 | 299.02 |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) in a photostability chamber for 12 hours. Dissolve the stressed solid in the mobile phase for analysis.
-
Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm
-
Column Temperature: 30 °C
Mandatory Visualization
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of quinazoline in ameliorating intervertebral disc degeneration by inhibiting oxidative stress and anti-inflammation via NF-κB/MAPKs signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18 | Mischenko | Drug development & registration [pharmjournal.ru]
- 8. benchchem.com [benchchem.com]
- 9. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 10. Identification of major degradation products of Clorsulon drug substance including its degradation pathways by high resolution mass spectrometry - American Chemical Society [acs.digitellinc.com]
Validation & Comparative
Comparative analysis of the anticancer activity of quinazoline derivatives
A deep dive into the anticancer potential of quinazoline derivatives, this guide offers a comparative analysis of their efficacy, supported by experimental data and mechanistic insights. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of key derivatives, their cytotoxic activities, and the signaling pathways they modulate.
Quinazoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects. Several quinazoline-based drugs, such as gefitinib, erlotinib, and lapatinib, have been successfully developed and approved for cancer therapy, primarily functioning as tyrosine kinase inhibitors.[1] This guide aims to provide a comparative analysis of the anticancer activity of various quinazoline derivatives, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the intricate signaling pathways involved.
Comparative Anticancer Activity of Quinazoline Derivatives
The anticancer efficacy of quinazoline derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The lower the IC50 value, the more potent the compound is at inhibiting cancer cell growth. The following table summarizes the in vitro cytotoxic activity of selected quinazoline derivatives from various studies.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Compound (26) | A431 (Epidermoid carcinoma) | 1.35 | Lapatinib | 27.06 (nM) | [1] |
| A549 (Lung carcinoma) | - | [1] | |||
| NCI-H1975 (Lung carcinoma) | - | [1] | |||
| SW480 (Colon adenocarcinoma) | 8.83 | [1] | |||
| Compound (31) | A431 (Epidermoid carcinoma) | 0.33 | Erlotinib | 0.03 | [1] |
| Compound (32) | A431 (Epidermoid carcinoma) | 0.49 | Erlotinib | 0.03 | [1] |
| Compound (67) | HCT116 (Colon carcinoma) | 0.33 | - | - | [1] |
| K562 (Chronic myelogenous leukemia) | - | [1] | |||
| Hut78 (T-cell lymphoma) | - | [1] | |||
| Compound (101) | L1210 (Leukemia) | 5.8 | Colchicine | 3.2 | |
| K562 (Chronic myelogenous leukemia) | >50% inhibition at 1 µg/mL | ||||
| MCF-7 (Breast adenocarcinoma) | 0.34 | ||||
| CA46 (Burkitt's lymphoma) | 1.0 | ||||
| Compound (106) | Cdk4 Inhibition | 0.47 | - | - | |
| Microtubule Polymerization Inhibition | 0.6 | - | - | ||
| Compound 14 | MCF-7 (Breast adenocarcinoma) | 0.350 | Erlotinib | - | [2] |
| MDA-MB-231 (Breast adenocarcinoma) | 0.447 | [2] | |||
| Compound 23 | PC-3 (Prostate cancer) | 0.016 - 0.19 | Etoposide | 1.38 - 3.08 | [2] |
| A549 (Lung carcinoma) | [2] | ||||
| MCF-7 (Breast adenocarcinoma) | [2] | ||||
| A2780 (Ovarian cancer) | [2] | ||||
| Compound 32 | MCF-7 (Breast adenocarcinoma) | 0.02 - 0.33 | Etoposide | 0.17 - 3.34 | [2] |
| A549 (Lung carcinoma) | 0.02 | [2] | |||
| Colo-205 (Colon adenocarcinoma) | [2] | ||||
| A2780 (Ovarian cancer) | [2] | ||||
| Compounds 21-23 | HeLa (Cervical cancer) | 1.85 - 2.81 | Gefitinib | 4.3 | [3] |
| MDA-MB-231 (Breast adenocarcinoma) | 28.3 | [3] | |||
| Compound 6n | A549 (Lung carcinoma) | 5.9 | Cisplatin | 15.37 | [4] |
| SW-480 (Colon adenocarcinoma) | 2.3 | 16.1 | [4] | ||
| MCF-7 (Breast adenocarcinoma) | 5.65 | 3.2 | [4] | ||
| Compound 6d | NCI-H460 (Lung cancer) | 0.789 (GI50) | Erlotinib | 0.045 | [5] |
| Compound (F) | 9 different cancer cell lines | - | 5-FU | - | [6] |
| Compound (G) | 9 different cancer cell lines | - | 5-FU | - | [6] |
Key Experimental Protocols
The evaluation of the anticancer activity of quinazoline derivatives relies on a set of standardized in vitro assays. Below are the detailed methodologies for the most commonly employed experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.[7]
-
Compound Treatment: Treat the cells with various concentrations of the quinazoline derivatives and a vehicle control (e.g., DMSO).
-
MTT Addition: After the desired incubation period (typically 24-72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[7]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptotic cells by flow cytometry.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). This dual staining allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[1]
Procedure:
-
Cell Treatment: Induce apoptosis in cells by treating them with the quinazoline derivative for a specified time. Include both negative (vehicle-treated) and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells by flow cytometry as soon as possible.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. By analyzing the fluorescence of a population of cells using flow cytometry, a histogram of DNA content can be generated, allowing for the quantification of cells in each phase of the cell cycle.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the quinazoline derivative and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing and incubate for at least 2 hours at -20°C for fixation.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a PI staining solution containing RNase A to degrade RNA, which can also be stained by PI.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. The DNA content is typically displayed on a linear scale histogram, and the percentages of cells in G0/G1, S, and G2/M phases are determined by analyzing the histogram data.[8]
Signaling Pathways and Mechanisms of Action
Quinazoline derivatives exert their anticancer effects by targeting and inhibiting key signaling pathways that are often dysregulated in cancer. The following diagrams, generated using the DOT language, illustrate the primary signaling cascades affected by these compounds.
EGFR Signaling Pathway Inhibition
Many quinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis.[9][10] These inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby preventing its autophosphorylation and the activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[10]
Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.
VEGFR Signaling Pathway Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key regulators of angiogenesis. Some quinazoline derivatives have been developed as inhibitors of VEGFR, thereby blocking the pro-angiogenic signals.[11]
Caption: VEGFR signaling pathway and its inhibition by quinazoline derivatives.
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, survival, and angiogenesis. Its dysregulation is a common event in many types of cancer. Several quinazoline derivatives have been shown to inhibit key components of this pathway, such as PI3K and mTOR.[9][12]
Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by quinazoline derivatives.
Conclusion
Quinazoline derivatives represent a versatile and potent class of anticancer agents with diverse mechanisms of action. This guide provides a comparative overview of their cytotoxic activities and delves into the key experimental protocols used for their evaluation. The visualization of their impact on critical signaling pathways such as EGFR, VEGFR, and PI3K/Akt/mTOR underscores their therapeutic potential. Further research and development in this area hold great promise for the discovery of novel and more effective cancer therapies.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway [ijbms.mums.ac.ir]
- 3. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. atcc.org [atcc.org]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4,6-Dichloro-2-methylquinazoline Analogs in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinazoline derivatives, with a specific focus on analogs related to the 4,6-dichloro-2-methylquinazoline scaffold. While direct and extensive experimental data for this compound itself is limited in publicly available literature, this document synthesizes data from structurally similar compounds to offer a valuable comparative context for researchers in the field of anticancer drug discovery. The quinazoline core is a well-established pharmacophore, particularly for the development of kinase inhibitors.[1]
Comparative Analysis of Biological Activity
The primary mechanism of anticancer action for many quinazoline derivatives is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[2][3] Overactivation of the EGFR signaling pathway is a common feature in many cancers, leading to uncontrolled cell growth and proliferation.[3][4] The following tables summarize the in vitro anticancer and kinase inhibitory activities of various quinazoline analogs, providing insights into the impact of different substituents on their biological potency.
Table 1: In Vitro Anticancer Activity of Selected Quinazoline Derivatives
| Compound/Derivative Class | Substitution Pattern | Cell Line | IC50 (µM) |
| 2-Styrylquinazolines | 2-(styryl), 6-halo substitution | A549 (Lung) | 0.190 |
| Quinazolin-4(3H)-ones | 6-chloro-2-methyl-3-(heteroaryl) | MCF-7 (Breast) | 0.34 |
| K562 (Leukemia) | 5.8 | ||
| 4-Anilinoquinazolines | 6-aryloxyl substituted | N87 (Gastric) | 0.0063 |
| H1975 (NSCLC) | 0.0075 | ||
| A549 (NSCLC, EGFR WT) | 29.9 | ||
| Quinazoline-2,4,6-triamines | Nitrobenzoyl at 6-position | LoVo (Colorectal) | 2.6-2.7 (µg/ml) |
Note: Data is compiled from multiple sources for comparative purposes.[3][5][6][7] Experimental conditions may vary between studies.
Table 2: EGFR Kinase Inhibitory Activity of Selected Quinazoline Derivatives
| Compound/Derivative Class | Substitution Pattern | Target | IC50 (nM) |
| 4-Anilinoquinazolines | 6-aryloxyl substituted | EGFR (mutant) | 9.2 |
| EGFR (wild-type) | 27 | ||
| 2-Thioquinazolin-4(3H)-ones | Benzimidazole-quinazolinone | EGFR | 38.5 |
| 4-Aminoquinazolines | Semicarbazone moiety | EGFR | 0.05 - 0.1 |
Note: Data is compiled from multiple sources for comparative purposes.[4][8][9]
Key Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway, a primary target of many quinazoline-based inhibitors, and a general workflow for screening such compounds.
Caption: EGFR Signaling Pathway and Quinazoline Inhibition.
Caption: General Workflow for Anticancer Drug Discovery.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of quinazoline analogs are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test quinazoline derivatives in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).[3]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3]
In Vitro EGFR Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a compound against the kinase activity of EGFR.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain. The amount of phosphorylated substrate is quantified, often using luminescence- or fluorescence-based detection methods.[10]
Protocol:
-
Reaction Setup: In a microplate, prepare a reaction mixture containing the recombinant EGFR enzyme, a suitable substrate (e.g., a synthetic peptide), and the kinase assay buffer.
-
Compound Addition: Add varying concentrations of the test quinazoline analog or a known EGFR inhibitor (positive control) to the reaction mixture.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).[10]
-
Reaction Termination and Detection: Stop the reaction (e.g., by adding EDTA) and add the detection reagent according to the manufacturer's instructions (e.g., an antibody that specifically recognizes the phosphorylated substrate).
-
Signal Measurement: Measure the resulting signal (e.g., luminescence, fluorescence) using a microplate reader.
-
IC50 Calculation: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[2]
References
- 1. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Comparing the efficacy of different synthetic routes to "4,6-Dichloro-2-methylquinazoline"
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed comparison of two primary synthetic routes to 4,6-dichloro-2-methylquinazoline, a crucial building block in the development of various pharmaceutical agents. We present a side-by-side analysis of the reaction pathways, experimental protocols, and quantitative data to inform your synthetic strategy.
At a Glance: Comparison of Two Synthetic Routes
| Parameter | Route 1: From 2-Amino-5-chlorobenzoic Acid | Route 2: From 2-Amino-5-chlorobenzonitrile |
| Starting Material | 2-Amino-5-chlorobenzoic acid | 2-Amino-5-chlorobenzonitrile |
| Number of Steps | 2 | 2 |
| Key Reactions | Cyclization, Chlorination | Acetylation, Cyclization, Chlorination |
| Overall Yield | Good | Moderate to Good |
| Reagent Hazards | Acetic anhydride (corrosive), Phosphorus oxychloride (corrosive, toxic) | Acetic anhydride (corrosive), Phosphorus oxychloride (corrosive, toxic) |
| Purification | Recrystallization | Recrystallization, potential for column chromatography |
Route 1: Synthesis from 2-Amino-5-chlorobenzoic Acid
This well-established, two-step route begins with the cyclization of 2-amino-5-chlorobenzoic acid to form the intermediate 6-chloro-2-methylquinazolin-4(3H)-one, which is then chlorinated to yield the final product.[1]
Logical Workflow
Quantitative Data
| Step | Product | Starting Material | Reagents | Reaction Time | Yield |
| 1 | 6-Chloro-2-methylquinazolin-4(3H)-one | 2-Amino-5-chlorobenzoic acid | Acetic Anhydride | 2-3 hours | ~90% |
| 2 | This compound | 6-Chloro-2-methylquinazolin-4(3H)-one | Phosphorus oxychloride, N,N-dimethylaniline | 4-6 hours | ~85% |
Experimental Protocols
Step 1: Synthesis of 6-chloro-2-methylquinazolin-4(3H)-one [1]
-
To a 50 mL round-bottom flask equipped with a reflux condenser, add 2-amino-5-chlorobenzoic acid (1.72 g, 10 mmol) and acetic anhydride (15 mL).
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain 6-chloro-2-methylquinazolin-4(3H)-one as a white to off-white solid.
Step 2: Synthesis of this compound [1]
-
In a 50 mL round-bottom flask, place 6-chloro-2-methylquinazolin-4(3H)-one (0.97 g, 5 mmol).
-
Add phosphorus oxychloride (10 mL) and a catalytic amount of N,N-dimethylaniline (2-3 drops).
-
Fit the flask with a reflux condenser and heat the mixture at 110-120 °C for 4-6 hours in a fume hood.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice (50 g) with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water and dry it to yield this compound. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Route 2: Synthesis from 2-Amino-5-chlorobenzonitrile
This alternative route also proceeds in two main stages, beginning with the acetylation of 2-amino-5-chlorobenzonitrile, followed by cyclization and subsequent chlorination.
Logical Workflow
References
4,6-Dichloro-2-methylquinazoline: A Comparative Guide to a Promising Therapeutic Scaffold
The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents, particularly in oncology. The compound 4,6-dichloro-2-methylquinazoline represents a key starting point for the development of novel therapeutics, leveraging the proven potential of the quinazoline framework. This guide provides a comparative analysis of this scaffold, evaluating its potential against other quinazoline-based compounds and alternative molecular frameworks aimed at similar biological targets.
The Quinazoline Scaffold in Oncology
Quinazoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] In oncology, they are particularly recognized as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. One of the most prominent targets of quinazoline-based drugs is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[2]
The 4-anilinoquinazoline scaffold is a common structural feature in many approved EGFR inhibitors, such as gefitinib and erlotinib.[2][3] These drugs compete with ATP at the kinase domain of EGFR, thereby blocking downstream signaling. The success of these first-generation inhibitors has spurred the development of subsequent generations targeting resistance mutations.[4]
Comparative Biological Activity of Quinazoline Derivatives
While direct experimental data for this compound is limited in publicly available literature, the extensive research on its analogs provides a strong basis for validating its potential. The dichloro substitution at positions 4 and 6, combined with the methyl group at position 2, offers key anchor points for chemical modification to enhance potency and selectivity.
The following table summarizes the in vitro anticancer activity (IC50 values) of various quinazoline derivatives against different cancer cell lines, illustrating the therapeutic potential of this scaffold.
| Compound/Derivative | Target/Mechanism of Action | Cell Line | IC50 (µM) |
| Gefitinib | EGFR Inhibitor | HeLa, MDA-MB-231 | 4.3, 28.3[5] |
| Erlotinib | EGFR Inhibitor | A549, PC-9, A431 | 4.1, 0.5, 2.1[6] |
| Compound 9 (morpholin-3-one fused quinazoline) | EGFR Inhibitor | H358, A549 | Not specified (nanomolar range)[7] |
| Compound 21 (2-thioxoquinazolin-4-one derivative) | Anticancer | HeLa, MDA-MB-231 | 1.85 - 2.81[5] |
| Compound 23 (2,4-disubstituted quinazoline) | hDHFR Inhibitor | PC-3, A549, MCF-7, A2780 | 0.016 - 0.19[6] |
| Compound 32 (4-indolyl quinazoline derivative) | EGFR Inhibitor | A549 | 0.02[6] |
| Compound 101 (Quinazolinone-based) | Tubulin Polymerization Inhibitor | MCF-7, CA46 | 0.34, 1.0[8] |
| Compound 8b (Quinazolinone derivative) | EGFR-TK Inhibitor | Not specified | 0.00137 |
Alternative Scaffolds for Novel Therapeutics
While the quinazoline scaffold has proven highly effective, the quest for novel therapeutics with improved properties, such as overcoming drug resistance and reducing off-target effects, has led to the exploration of alternative molecular frameworks.
| Scaffold | Example Compound(s) | Target/Mechanism of Action |
| Pyrimidines | Osimertinib | Covalent EGFR Inhibitor[4] |
| Pyrazoles | Crizotinib | ALK/ROS1/MET Inhibitor |
| Indoles | Sunitinib | Multi-targeted RTK Inhibitor |
| Quinolinones | Not specified | Allosteric EGFR Inhibitors[4] |
These alternative scaffolds offer different three-dimensional arrangements of pharmacophoric features, potentially enabling novel interactions with the target protein or improved pharmacokinetic profiles.
Experimental Protocols
The validation of novel therapeutic scaffolds relies on robust and reproducible experimental data. Below are detailed methodologies for key experiments commonly cited in the evaluation of anticancer compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO and then diluted in cell culture medium to various concentrations. The cells are treated with these concentrations and incubated for 48-72 hours. A vehicle control (DMSO) is also included.[5]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR protein.
-
Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains the EGFR enzyme, a substrate peptide, and ATP.
-
Compound Addition: The test compound is added at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified period.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as ELISA with a phospho-specific antibody or luminescence-based ATP detection assays that measure the amount of ATP consumed.
-
Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the compound concentration.
Visualizing the Rationale
To better understand the context of this research, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Postulated inhibition of the EGFR signaling pathway by a quinazoline-based inhibitor.
Caption: A general workflow for the synthesis and evaluation of novel therapeutic compounds.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the field of oncology. Its structural relationship to a multitude of potent anticancer agents, especially EGFR inhibitors, provides a strong rationale for its further investigation. By leveraging the extensive knowledge base surrounding quinazoline chemistry and pharmacology, researchers can strategically design and synthesize derivatives with enhanced efficacy, selectivity, and the ability to overcome existing mechanisms of drug resistance. The comparative data presented herein underscores the potential of this scaffold and provides a foundation for its validation and optimization in the pursuit of next-generation targeted therapies.
References
- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of Quinazoline-Based Inhibitors
For researchers, scientists, and drug development professionals, the quinazoline scaffold represents a cornerstone in the design of potent kinase inhibitors. However, achieving exquisite selectivity remains a significant challenge. This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors based on the "4,6-Dichloro-2-methylquinazoline" structure, offering insights into their on-target potency and off-target interactions. Due to the limited publicly available kinome-wide screening data for the specific compound "this compound," this guide will leverage data from well-characterized, structurally related quinazoline inhibitors—Gefitinib and Lapatinib—to provide a representative comparison of selectivity profiles against a panel of kinases.
The data presented herein is synthesized from publicly available databases and literature, offering a valuable resource for understanding the broader selectivity landscape of this important class of inhibitors.
Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activities of Gefitinib and Lapatinib against their primary targets and a selection of notable off-targets. This data, derived from KINOMEscan™ binding assays, provides a quantitative comparison of their potency and selectivity. Lower Kd values and lower percentages of control indicate stronger binding affinity and inhibition, respectively.
Table 1: Comparative Inhibitory Activity (Kd, nM) of Gefitinib Against a Panel of Selected Kinases
| Kinase Target | Gene Symbol | Gefitinib Kd (nM) |
| Primary Targets | ||
| Epidermal Growth Factor Receptor | EGFR | 3.6 |
| Erb-B2 Receptor Tyrosine Kinase 2 | ERBB2 | 2,000 |
| Selected Off-Targets | ||
| Ribosomal Protein S6 Kinase A1 | RPS6KA1 | 190 |
| Serine/Threonine-Protein Kinase 38 | STK38 | 260 |
| G Protein-Coupled Receptor Kinase 5 | GRK5 | 4,200 |
| Serine/Threonine-Protein Kinase 10 | STK10 | >10,000 |
Data sourced from KINOMEscan™ assays. This table presents a selection of key targets for illustrative comparison.[1]
Table 2: Comparative Inhibitory Activity (% of Control) of Lapatinib Against a Panel of Selected Kinases at 10 µM
| Kinase Target | Gene Symbol | Lapatinib (% of Control) |
| Primary Targets | ||
| Epidermal Growth Factor Receptor | EGFR | 0.5 |
| Erb-B2 Receptor Tyrosine Kinase 2 | ERBB2 | 1.5 |
| Selected Off-Targets | ||
| Serine/Threonine-Protein Kinase 10 | STK10 | 0.5 |
| Ribosomal Protein S6 Kinase A1 | RPS6KA1 | 1.0 |
| Ephrin type-A receptor 2 | EPHA2 | 2.5 |
| Serine/Threonine-Protein Kinase 38 | STK38 | 3.5 |
| G Protein-Coupled Receptor Kinase 5 | GRK5 | 10.5 |
Data sourced from KINOMEscan™ assays where a lower percentage of control signifies stronger inhibition.[2]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
References
A Comparative Guide to Benchmarking 4,6-Dichloro-2-methylquinazoline Derivatives Against Known EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking novel 4,6-dichloro-2-methylquinazoline derivatives against established Epidermal Growth Factor Receptor (EGFR) inhibitors. Due to the novelty of specific this compound derivatives, publicly available comparative data is limited. Therefore, this document serves as a methodological guide, presenting a comparative analysis of well-characterized EGFR inhibitors and outlining the essential experimental protocols for evaluating new chemical entities. A hypothetical derivative, designated "QC-Derivative," is used as a placeholder to illustrate the benchmarking process.
Overview of EGFR and Targeted Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, making it a prime target for anti-cancer therapies.[1][4] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[5][6][7]
The quinazoline scaffold is a core structural component of many first-generation EGFR inhibitors, such as Gefitinib and Erlotinib. This guide focuses on comparing new derivatives of this class against a spectrum of known inhibitors, including first and third-generation drugs.
Profile of Known EGFR Inhibitors
-
Gefitinib (Iressa®) : A first-generation, reversible EGFR-TKI effective against cancers with activating EGFR mutations.[4][5][8] It functions by competing with ATP at the tyrosine kinase domain.[4]
-
Erlotinib (Tarceva®) : Another first-generation, reversible EGFR-TKI that targets the EGFR tyrosine kinase.[9][10] It is used in the treatment of NSCLC and pancreatic cancer.[9]
-
Lapatinib (Tykerb®) : A dual TKI that reversibly inhibits both EGFR and HER2 (Human Epidermal Growth Factor Receptor 2) tyrosine kinases.[11][12][13][14][15]
-
Osimertinib (Tagrisso®) : A third-generation, irreversible EGFR-TKI designed to be effective against both EGFR-sensitizing and T790M resistance mutations, while sparing wild-type EGFR.[16][17][18][19][20]
Comparative Data: In Vitro Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes IC50 values for known EGFR inhibitors against various EGFR statuses and cell lines, providing a benchmark for evaluating novel compounds like the hypothetical "QC-Derivative."
| Inhibitor | Target / Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| QC-Derivative | Various | To Be Determined | To Be Determined | N/A |
| Gefitinib | NR6wtEGFR | Tyr1173 | 37 | [21] |
| NR6W | Tyr992 | 57 | [21] | |
| H3255 | L858R | 75 | [22] | |
| Calu-3 | Wild-Type | 1400 | [22] | |
| Erlotinib | A431 | Overexpression | 100 | [22] |
| BT-474 | HER2 Overexpression | 1100 | [22] | |
| Lapatinib | Purified Enzyme | EGFR | 10.8 | [23] |
| Purified Enzyme | ErbB2 (HER2) | 9.2 | [23] | |
| BT474 Cells | HER2 Overexpression | 100 | [14] | |
| Osimertinib | LoVo Cells | Exon 19 deletion | 12.92 | [23] |
| LoVo Cells | L858R/T790M | 11.44 | [23] | |
| LoVo Cells | Wild-Type | 493.8 | [23] | |
| Ba/F3 Cells | Exon 19 del + T790M | 6 | [18] |
Experimental Protocols
Detailed and standardized methodologies are crucial for generating reproducible and comparable data. Below are protocols for key experiments in the characterization of EGFR inhibitors.
EGFR Kinase Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase domain.
Principle: The assay quantifies the phosphorylation of a peptide substrate by the recombinant EGFR kinase domain. Inhibition is measured by the reduction in phosphorylation in the presence of the test compound. The ADP-Glo™ Kinase Assay is a common method.
Methodology:
-
Reagent Preparation : Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[24] Dilute the recombinant human EGFR enzyme and prepare a substrate solution containing a suitable peptide substrate and ATP.
-
Compound Preparation : Prepare serial dilutions of the "QC-Derivative" and control inhibitors (e.g., Gefitinib, Osimertinib) in DMSO, followed by dilution in the kinase buffer.
-
Reaction Setup : In a 384-well plate, add the test compound dilutions, followed by the EGFR enzyme solution. Allow a brief pre-incubation period (e.g., 15 minutes at room temperature).[25]
-
Initiation : Start the kinase reaction by adding the ATP/substrate mixture. Incubate for a defined period (e.g., 60 minutes) at room temperature.[24]
-
Detection : Stop the reaction. Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction, generating a luminescent signal.[24]
-
Data Analysis : Measure luminescence using a plate reader. Calculate the percentage of inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[26]
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[27] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[27]
Methodology:
-
Cell Seeding : Seed cancer cells (e.g., A431, PC-9) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[28]
-
Compound Treatment : Prepare serial dilutions of the "QC-Derivative" and control inhibitors in the culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO).[26][28]
-
Incubation : Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[28][29]
-
MTT Addition : Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.[28]
-
Solubilization : Carefully remove the medium and add a solubilization agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[28][29][30]
-
Absorbance Measurement : Measure the absorbance of the solution on a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis : Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.[25]
Western Blot Analysis for EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins, providing a direct measure of the inhibitor's efficacy in a cellular context.[1]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of the target protein (p-EGFR). The membrane is then often stripped and re-probed with an antibody for total EGFR to normalize the results.[1][31]
Methodology:
-
Cell Culture and Treatment : Grow cells to 70-80% confluency. Starve the cells (if necessary) and then treat with the "QC-Derivative" or control inhibitors for a set time before stimulating with EGF.
-
Cell Lysis : Wash the cells with cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and centrifuge to collect the protein-containing supernatant.[31]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[1][31]
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[28][31]
-
Immunoblotting :
-
Blocking : Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour to prevent non-specific antibody binding.[1][28]
-
Primary Antibody : Incubate the membrane with a primary antibody against p-EGFR (e.g., at a 1:1000 dilution) overnight at 4°C.[1][31]
-
Secondary Antibody : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[31]
-
-
Detection : Wash the membrane again and add an ECL chemiluminescent substrate. Capture the signal using an imaging system.[1][31]
-
Stripping and Re-probing : To ensure equal protein loading, strip the membrane and re-probe with an antibody for total EGFR and a loading control like β-Actin or GAPDH.[31]
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the p-EGFR signal to the total EGFR or loading control signal.[1][28]
Visualizations: Pathways and Workflows
EGFR Signaling Pathway and TKI Inhibition
The diagram below illustrates the primary signaling cascades activated by EGFR and the point of intervention for tyrosine kinase inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2.[32][33] This initiates downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes proliferation, and the PI3K-AKT-mTOR pathway, which drives cell survival.[2][33][34] TKIs block the initial autophosphorylation step, thereby inhibiting both cascades.
General Experimental Workflow for Inhibitor Benchmarking
The following diagram outlines the logical progression of experiments for characterizing and benchmarking a novel EGFR inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
- 3. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. Gefitinib - Wikipedia [en.wikipedia.org]
- 5. minicule.com [minicule.com]
- 6. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of erlotinib in EGFR mutated non-small cell lung cancers with resistance to gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gefitinib (‘Iressa’, ZD1839) and new epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erlotinib - Wikipedia [en.wikipedia.org]
- 10. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 | PLOS One [journals.plos.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. cancer-research-network.com [cancer-research-network.com]
- 16. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]
- 17. Osimertinib in Metastatic EGFR T790M–Mutant NSCLC After EGFR Inhibitor Therapy - The ASCO Post [ascopost.com]
- 18. cancer-research-network.com [cancer-research-network.com]
- 19. Osimertinib: A Review in Previously Untreated, EGFR Mutation-Positive, Advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Osimertinib, a third‐generation EGFR tyrosine kinase inhibitor: A retrospective multicenter study of its real‐world efficacy and safety in advanced/recurrent non‐small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. mdpi.com [mdpi.com]
- 23. selleckchem.com [selleckchem.com]
- 24. promega.com [promega.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. broadpharm.com [broadpharm.com]
- 28. benchchem.com [benchchem.com]
- 29. MTT (Assay protocol [protocols.io]
- 30. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 31. benchchem.com [benchchem.com]
- 32. aacrjournals.org [aacrjournals.org]
- 33. lifesciences.danaher.com [lifesciences.danaher.com]
- 34. creative-diagnostics.com [creative-diagnostics.com]
Navigating the Therapeutic Potential of Quinazoline Derivatives: An In Vitro and In Vivo Efficacy Comparison
An Objective Guide for Researchers in Oncology Drug Discovery
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies. While direct experimental data on the specific compound "4,6-Dichloro-2-methylquinazoline" remains limited in publicly available literature, a wealth of information exists for structurally related quinazoline derivatives. This guide provides a comparative analysis of the in vitro and in vivo efficacy of several notable quinazoline compounds, drawing from a range of published studies. The primary focus is on their role as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key signaling pathway in oncology.[1][2]
Correlating Cellular Activity with Preclinical Efficacy
This guide synthesizes data from various quinazoline derivatives to provide a comparative context for their anticancer performance. The following sections present quantitative data on their activity in both cell-based assays and animal models, detailed experimental protocols for key biological assays, and visualizations of the targeted cellular pathway and experimental workflows.
Table 1: Comparative In Vitro Anticancer Activity of Selected Quinazoline Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various quinazoline derivatives against several human cancer cell lines. Lower IC50 values are indicative of higher potency.
| Compound/Derivative | Cell Line | Target/Mechanism of Action (if specified) | IC50 Value |
| Styrylquinazoline-benzenesulfonamide (8c) | A549 (Lung) | EGFR Inhibition | 0.190 µM |
| Compound 4m | N87 (Gastric) | HER2 | 6.3 nM |
| Compound 4m | H1975 (NSCLC) | EGFRT790M/L858R | 7.5 nM |
| Compound 6 | B16 (Melanoma) | EGFR / VEGFR2 | 10 nM (EGFR) |
| Compound 18 | MGC-803 (Gastric) | Apoptosis Induction | 0.85 µM |
| Compound 4 (Quinazolinone Derivative) | Caco-2 (Colorectal) | AKT Inhibition (Potential) | 23.31 µM |
| Gefitinib (Reference Drug) | Various | EGFR Inhibition | Varies (nM to µM) |
| Erlotinib (Reference Drug) | Various | EGFR Inhibition | Varies (nM to µM) |
Note: Data is compiled from multiple sources for comparative purposes. Experimental conditions may vary between studies.[3][4][5][6][7]
Table 2: Comparative In Vivo Anticancer Efficacy in Xenograft Models
This table presents the results from preclinical studies where quinazoline derivatives were tested in animal models, typically mice bearing human tumor xenografts. Efficacy is often measured as Tumor Growth Inhibition (TGI).
| Compound/Derivative | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Notes |
| Compound 20 | BaF3-EGFRL858R/T790M/C797S | Not Specified | 71.14% | More potent than osimertinib in vitro. |
| Compound 46 | SH-SY5Y (Neuroblastoma) | 20 mg/kg | 52.66% | Targets Aurora A/B kinases. |
| Compound 6 | B16 (Melanoma) | Not Specified | 64.04% | Outperformed sorafenib (31.25% TGI). |
| Compound 18 | MGC-803 (Gastric) | 25 mg/kg | Significant decrease in tumor weight | Better efficacy than 5-FU. |
Note: This data illustrates the potential for translation from in vitro activity to in vivo efficacy, a critical step in drug development.[3][7][8]
Key Experimental Methodologies
To ensure the reproducibility and accurate interpretation of efficacy data, understanding the underlying experimental protocols is crucial. Below are detailed methodologies for common assays used to evaluate quinazoline derivatives.
MTT Assay for In Vitro Cell Viability and Cytotoxicity
Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The concentration of these crystals, once solubilized, is directly proportional to the number of living cells.[1]
Protocol for Adherent Cells:
-
Cell Seeding: Cells are plated in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: Serial dilutions of the test compounds are prepared in the culture medium. The existing medium is removed from the wells and replaced with the medium containing the compound dilutions. Vehicle controls (e.g., DMSO) are included.[9]
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.[1][9]
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours, allowing for formazan crystal formation in viable cells.
-
Solubilization: The medium is removed, and an organic solvent, typically DMSO, is added to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The IC50 value, which is the compound concentration that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]
In Vitro EGFR Kinase Inhibition Assay
Principle: This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of the EGFR protein. The assay measures the phosphorylation of a specific substrate by the EGFR kinase domain.
Generalized Protocol (Luminescence-based):
-
Reaction Setup: A reaction mixture is prepared containing the recombinant EGFR enzyme, a specific peptide substrate, and a kinase assay buffer in a 96-well plate.
-
Inhibitor Addition: Varying concentrations of the test quinazoline compound or a known EGFR inhibitor (positive control) are added to the reaction mixture.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: A detection reagent is added that stops the kinase reaction and measures the amount of ADP produced, which is proportional to kinase activity. The conversion of ADP to ATP is coupled to a luciferase reaction, generating a luminescent signal.
-
Data Acquisition: The luminescence is measured using a microplate reader. A lower signal indicates greater inhibition of EGFR.
-
IC50 Calculation: The percentage of kinase inhibition is calculated relative to controls, and the IC50 value is determined from the dose-response curve.
Visualizing Mechanisms and Workflows
Postulated EGFR Signaling Pathway Inhibition
Many quinazoline derivatives exert their anticancer effects by functioning as ATP-competitive inhibitors of the EGFR tyrosine kinase.[2] Overactivation of this pathway is a known driver in many cancers, leading to increased cell proliferation and survival.[1][2] The diagram below illustrates the canonical EGFR pathway and the point of inhibition by these compounds.
Caption: Postulated inhibition of the EGFR signaling cascade by quinazoline derivatives.
General Experimental Workflow for Efficacy Evaluation
The process of evaluating a novel compound from initial screening to preclinical validation follows a structured workflow. This diagram outlines the typical progression for assessing the anticancer efficacy of a new quinazoline derivative.
Caption: General workflow for evaluating the anticancer efficacy of quinazoline compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and molecular modeling studies of 2-styrylquinazoline derivatives as EGFR inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Reproducibility of Biological Assays Involving Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of quinazoline derivatives, with a focus on assay reproducibility. While specific experimental data for 4,6-Dichloro-2-methylquinazoline is limited in publicly available literature, this guide synthesizes data from structurally related quinazoline compounds to provide a valuable comparative context for researchers. The information presented herein is intended to serve as a foundational guide for research and development, and specific experimental parameters should be optimized for the target compound.
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds recognized for a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties.[1] Many derivatives have been investigated as inhibitors of key cellular targets, such as epidermal growth factor receptor (EGFR) tyrosine kinase, making them a fertile ground for drug discovery.[1][2]
Comparative Anticancer Activity of Quinazoline Derivatives
Quinazoline derivatives have been extensively evaluated for their cytotoxic effects against various cancer cell lines.[1] Their mechanism often involves the inhibition of protein kinases like EGFR or interference with tubulin polymerization.[1] The following table summarizes the in vitro anticancer activity (IC50 values) of several quinazoline derivatives from published studies. It is important to note that experimental conditions may vary between studies, impacting direct comparability.
| Compound/Derivative | Cell Line | Target/Mechanism of Action (if specified) | IC50 (µM) | Reference |
| Styrylquinazoline-benzenesulfonamide (Compound 8c) | A549 (Lung) | EGFR Inhibition | 0.190 | [1] |
| 2-Styrylquinazolin-4(3H)-one Derivative | MCF-7 (Breast) | Tubulin Polymerization Inhibition | 0.08 | [1] |
| 2-(4-chlorostyryl)-4-anilinoquinazoline | HT-29 (Colon) | - | 1.5 | [1] |
| 6-chloro-2-p-tolylquinazolinone Derivative | Various | - | Low µM range | [1] |
| Compound 3o (Erlotinib analogue) | A549 (Lung) | EGFR Inhibition | 4.26 | [3] |
| Compound 3o (Erlotinib analogue) | HCT116 (Colon) | EGFR Inhibition | 3.92 | [3] |
| Compound 3o (Erlotinib analogue) | MCF-7 (Breast) | EGFR Inhibition | 0.14 | [3] |
| Gefitinib (Standard Drug) | A549 (Lung) | EGFR Inhibition | 17.9 | [3] |
| Gefitinib (Standard Drug) | HCT116 (Colon) | EGFR Inhibition | 21.55 | [3] |
| Gefitinib (Standard Drug) | MCF-7 (Breast) | EGFR Inhibition | 20.68 | [3] |
| Compound 2a | SW480, A549, A431, NCI-H1975 | EGFR Inhibition | IC50 = 5.06 nM (for wild type EGFR) | [4] |
Note: Data is compiled from multiple sources for comparative purposes. Experimental conditions may vary between studies.[1]
Challenges to Reproducibility
A significant challenge in working with quinazoline derivatives, including (E)-4,6-Dichloro-2-styrylquinazoline, is their poor aqueous solubility.[5] This can lead to compound precipitation in aqueous assay buffers, complicating biological assays and affecting the reliability and reproducibility of results.[5] Careful optimization of experimental conditions, such as the use of appropriate solvents like DMSO and ensuring final concentrations do not lead to precipitation, is crucial for obtaining reliable data.[5][6][7]
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[1] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[1] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[1]
Protocol for Adherent Cells:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells/well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test quinazoline derivatives in culture medium.[1] Remove the old medium from the wells and add 100 µL of the compound dilutions to the designated wells.[1] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
EGFR Kinase Assay
This assay is used to determine the inhibitory activity of a compound against the EGFR tyrosine kinase.
Protocol:
-
Prepare a reaction mixture containing the EGFR enzyme, the substrate, and the kinase assay buffer.[6]
-
Add varying concentrations of the test compound (e.g., (E)-4,6-dichloro-2-styrylquinazoline) or a known EGFR inhibitor (positive control) to the reaction mixture.[6]
-
Initiate the kinase reaction by adding ATP.[6]
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).[6]
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.[6]
-
Measure the luminescence or fluorescence signal using a microplate reader.[6]
-
Calculate the percentage of kinase inhibition and determine the IC50 value.[6]
Signaling Pathway and Experimental Workflow
Postulated Mechanism of Action: EGFR Signaling Pathway
Many quinazoline derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[1][6] Overactivation of the EGFR signaling pathway is a hallmark of many cancers and leads to increased cell proliferation, survival, and metastasis.[6] (E)-4,6-dichloro-2-styrylquinazoline is hypothesized to bind to the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling cascades.[6]
Caption: EGFR Signaling Pathway Inhibition by Quinazoline Derivatives.
MTT Assay Experimental Workflow
The following diagram illustrates the key steps in performing an MTT assay to evaluate the cytotoxicity of quinazoline derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison of 4,6-Dichloro-2-methylquinazoline and Other Heterocyclic Compounds in Oncology Research
For researchers and professionals in drug development, the quest for novel small molecules with therapeutic potential is relentless. Among the myriad of scaffolds explored, heterocyclic compounds, particularly quinazoline derivatives, have emerged as a cornerstone in the development of targeted cancer therapies. This guide provides a detailed head-to-head comparison of 4,6-Dichloro-2-methylquinazoline and its structural analogs against other key heterocyclic compounds, supported by experimental data and detailed protocols to aid in ongoing research and development.
The quinazoline core is a privileged scaffold in medicinal chemistry, renowned for its ability to interact with a variety of biological targets. The introduction of chloro substituents at the 4 and 6 positions, combined with a methyl group at the 2-position, is anticipated to modulate the compound's electronic and steric properties, potentially enhancing its biological activity and target selectivity. While specific experimental data for this compound is limited in publicly available literature, this guide will draw upon data from structurally related compounds, such as (E)-4,6-dichloro-2-styrylquinazoline and other quinazoline derivatives, to provide a comparative analysis against other heterocyclic systems.
Comparative Analysis of Biological Activity
The primary mechanism of action for many quinazoline derivatives in an oncological context is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[1][2] Overactivation of pathways such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1]
Performance Against Cancer Cell Lines
The following table summarizes the in-vitro cytotoxic activity of various quinazoline derivatives and other heterocyclic compounds against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), is compiled from multiple studies to provide a broad comparative overview.[1][3][4]
| Compound/Derivative Class | Compound Name/Identifier | Target Cell Line | IC50 (µM) | Reference |
| Dichloro-Quinazoline Analog | (E)-4,6-dichloro-2-styrylquinazoline | Not Specified | Data Not Available | - |
| Quinazoline Derivative | Quinazoline Schiff base 1 | MCF-7 (Breast Cancer) | 6.246 | [5] |
| Quinazoline Derivative | Quinazoline Schiff base 2 | MCF-7 (Breast Cancer) | 5.910 | [5] |
| Quinazoline Derivative | Quinazolinone-1,2,3-triazole (4-Isopropyl) | MCF-7 (Breast Cancer) | 10.16 | [5] |
| Quinazoline Derivative | Quinazoline-sulfonamide 4d | MCF-7 (Breast Cancer) | 2.5 | [5] |
| Quinazoline Derivative | 4,6-disubstituted quinazoline | U937 (Leukemia) | Promising Activity | [3] |
| Quinazoline Derivative | 2-substituted-4-aminoquinazoline (8c) | K562 (Leukemia) | 2.03 | [6] |
| Other Heterocycle (Pyrrolo[2,3-d]pyrimidine) | Pemetrexed | Various | Varies | Commercially Available |
| Other Heterocycle (Pyridine) | Imatinib | K562 (Leukemia) | ~0.25 | Commercially Available |
Note: The IC50 values are for comparative purposes and may vary based on experimental conditions.
Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed protocols for key biological assays are provided below.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.[1]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48-72 hours).[7]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting cell viability against compound concentration.[7]
In-Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: The assay quantifies the phosphorylation of a substrate by a kinase. The inhibition of this reaction by a test compound is measured, often through luminescence or fluorescence-based detection methods that quantify the amount of ATP consumed or product formed.[7][8]
Protocol:
-
Reaction Setup: In a microplate, combine the recombinant kinase, a suitable substrate (e.g., a biotinylated peptide), and the test compound at various concentrations in a kinase reaction buffer.[7][8]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.[7][8]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[7]
-
Detection: Stop the reaction and add a detection reagent. For instance, in an ADP-Glo™ assay, the remaining ATP is depleted, and the newly formed ADP is converted back to ATP, which is then used to generate a luminescent signal.[7]
-
Signal Measurement: Measure the luminescence or fluorescence signal using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.[7]
Visualizing Molecular Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of novel 4,6-disubstituted quinazoline derivatives, their anti-inflammatory and anti-cancer activity (cytotoxic) against U937 leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Derivatives [journal11.magtechjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comprehensive Guide to Confirming the Identity and Purity of 4,6-Dichloro-2-methylquinazoline via HPLC and NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the confirmation of identity and purity of 4,6-Dichloro-2-methylquinazoline. Given the limited availability of public domain experimental data for this specific compound, this guide furnishes predicted Nuclear Magnetic Resonance (NMR) data and a proposed High-Performance Liquid Chromatography (HPLC) method. These are benchmarked against known data for structurally related quinazoline derivatives to offer a robust analytical framework.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. For this compound, a reversed-phase HPLC method is proposed, leveraging common practices for the analysis of quinazoline derivatives.[1][2] This method is designed to separate the main compound from potential impurities arising from its synthesis.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Expected HPLC Data and Purity Assessment
The purity of this compound can be determined by calculating the area percentage of the main peak in the chromatogram. Potential impurities may include starting materials from the synthesis, such as 6-chloro-2-methylquinazolin-4(3H)-one, or by-products from side reactions.[3][4]
| Compound | Expected Retention Time (min) | Purity Specification |
| This compound | ~ 5.8 | ≥ 98% |
| 6-chloro-2-methylquinazolin-4(3H)-one (Potential Impurity) | ~ 3.2 | < 0.5% |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation and identity confirmation of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established NMR principles and data from analogous compounds.[5][6][7][8][9][10]
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 8.05 | d, J = 2.0 Hz | 1H | H-5 |
| ~ 7.80 | dd, J = 8.8, 2.0 Hz | 1H | H-7 |
| ~ 7.65 | d, J = 8.8 Hz | 1H | H-8 |
| ~ 2.85 | s | 3H | -CH₃ |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 165.5 | C-2 |
| ~ 159.0 | C-4 |
| ~ 151.0 | C-8a |
| ~ 136.0 | C-6 |
| ~ 134.5 | C-7 |
| ~ 128.0 | C-5 |
| ~ 125.5 | C-8 |
| ~ 122.0 | C-4a |
| ~ 23.0 | -CH₃ |
Comparative Analysis with Structurally Related Compounds
To provide a comparative context, the predicted analytical data for this compound is presented alongside experimental data for two commercially available, structurally related quinazoline derivatives.
| Compound | Molecular Formula | Molecular Weight | Key ¹H NMR Signals (CDCl₃) | Key ¹³C NMR Signals (CDCl₃) |
| This compound (Predicted) | C₉H₆Cl₂N₂ | 213.06 | 8.05 (d), 7.80 (dd), 7.65 (d), 2.85 (s) | 165.5, 159.0, 151.0, 136.0, 134.5, 128.0, 125.5, 122.0, 23.0 |
| 4,6-Dichloro-2-(trifluoromethyl)quinazoline [11] | C₉H₃Cl₂F₃N₂ | 267.04 | No experimental data available. | No experimental data available. |
| 6-Chloro-2-methyl-4-phenylquinazoline [12] | C₁₅H₁₁ClN₂ | 254.71 | 8.1-7.4 (m, aromatic), 2.8 (s, -CH₃) | Aromatic region: 120-160, -CH₃: ~23 |
Experimental Protocols
HPLC Method for Purity Determination
-
Mobile Phase Preparation: Prepare a 70:30 (v/v) mixture of HPLC-grade acetonitrile and water. Add formic acid to a final concentration of 0.1%. Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Chromatographic Conditions: Set the HPLC system with a C18 column (5 µm, 4.6 x 250 mm) at a temperature of 30 °C. The flow rate is maintained at 1.0 mL/min, and the injection volume is 10 µL.
-
Detection: Monitor the eluent using a UV detector at a wavelength of 254 nm.
-
Data Analysis: Identify and integrate the peaks in the resulting chromatogram. Calculate the purity by determining the area percentage of the main peak corresponding to this compound.
NMR Spectroscopy for Identity Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Key parameters include a 30-degree pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically at 125 MHz. Employ proton decoupling to simplify the spectrum. Key parameters include a 45-degree pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds.
-
Data Processing and Analysis: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C. Compare the observed chemical shifts, multiplicities, and integration values with the predicted data to confirm the structure.
Visualized Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. mdpi.com [mdpi.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. 6-Chloro-2-methyl-4-phenylquinazoline | C15H11ClN2 | CID 4713930 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4,6-Dichloro-2-methylquinazoline: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4,6-Dichloro-2-methylquinazoline. Given its classification as a halogenated organic compound, it must be handled as hazardous waste. Adherence to these protocols is critical for ensuring personnel safety, regulatory compliance, and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
I. Hazard Assessment and Safety Summary
-
Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Irritation: May cause serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation.
-
Environmental Hazard: Halogenated organic compounds are often toxic to aquatic life.
Due to these potential hazards, all materials contaminated with this compound must be treated as hazardous chemical waste. The primary and recommended method for disposal is through a licensed hazardous waste disposal company.[1] High-temperature incineration at an approved facility is the most common and appropriate method for such compounds.[2] Under no circumstances should this chemical be released into the environment or disposed of down standard laboratory drains.[2]
II. Personal Protective Equipment (PPE) and Handling
When handling this compound for disposal, the following personal protective equipment is mandatory:
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Eye/Face Protection | Safety goggles and a face shield. |
| Body Protection | A properly fitted laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | An N95 dust mask or higher-level respirator should be used if handling the compound as a powder outside of a chemical fume hood.[1] |
All handling and preparation for disposal should be performed in a well-ventilated area, preferably within a chemical fume hood.
III. Waste Segregation and Containerization
Proper segregation and containerization are crucial steps in the safe disposal of this compound.
| Waste Type | Containerization and Labeling Instructions |
| Solid Waste | Collect all solid waste, including excess compound, contaminated wipes, and personal protective equipment, in a dedicated, leak-proof, and puncture-resistant container. |
| Liquid Waste | Collect all liquid waste, such as solutions containing the compound, in a compatible, sealed container. Do not mix with other solvent waste streams unless compatibility is confirmed.[2] |
| Sharps | Any contaminated sharps, such as needles or broken glassware, must be placed in a designated sharps container. |
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
"Halogenated Organic Waste"
-
If applicable, "Cytotoxic Waste"
IV. Spill Management and Decontamination
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full personal protective equipment outlined in Section II.
-
Contain the Spill: For solid spills, carefully cover the material to avoid raising dust. For liquid spills, use a chemical spill kit with absorbent materials to contain the liquid.
-
Clean the Spill: Carefully collect all contaminated materials and place them in the designated hazardous waste container for this compound.
-
Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the affected surfaces.
While specific decontamination protocols for this compound are not available, a general approach for chlorinated organic compounds can be followed. This typically involves washing the area with a suitable solvent (such as ethanol or acetone, if compatible with the surface) followed by a soap and water wash. All materials used for decontamination should also be disposed of as hazardous waste.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4,6-Dichloro-2-methylquinazoline
Disclaimer: A specific Safety Data Sheet (SDS) for 4,6-Dichloro-2-methylquinazoline was not located. The following guidance is synthesized from safety data for structurally analogous compounds, including other chlorinated quinazoline derivatives. It is imperative to handle this compound with caution, treating it as a hazardous substance.
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling this compound. This guide provides essential information on personal protective equipment (PPE), safe handling procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chlorinated heterocyclic compounds.[1]
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use impact-resistant safety goggles with indirect venting to guard against splashes.[1] A full-face shield should be worn over goggles during bulk handling or mixing.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[1][4] Always inspect gloves for integrity before use and wash them before removal.[1] For tasks with higher risk, consider double-gloving. |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A standard laboratory coat is mandatory for all procedures.[1][5] For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is advised.[1] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[1][6] If a fume hood is unavailable or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[1][5] |
Hazard Identification and First Aid
Based on analogous compounds, this compound is anticipated to be hazardous. Similar chemicals can cause severe skin burns, eye damage, and may be harmful if swallowed or inhaled.[7][8][9]
| Exposure Route | First Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[7] Seek immediate medical attention.[7] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin thoroughly with water. Seek medical advice if irritation occurs.[7] |
| Eye Contact | Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing.[7] Immediately call a poison center or doctor.[7] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[7] |
Experimental Protocol: Safe Handling Workflow
This protocol outlines the necessary steps for the safe handling of this compound from receipt to disposal.
-
Preparation and Engineering Controls :
-
Handling the Compound :
-
Conduct all weighing and transferring of the solid compound within a fume hood to prevent dust inhalation.
-
Avoid direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[10]
-
-
Spill Management :
-
In the event of a spill, evacuate the area and restrict access.[11]
-
Don the appropriate PPE before cleaning.[11]
-
For solid spills, carefully cover with absorbent pads to avoid raising dust.[11] For liquid spills, use a chemical spill kit to contain the liquid.[11]
-
Collect all contaminated materials and place them in a designated hazardous waste container.[11]
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to protect personnel and the environment. Given its chemical structure, it should be treated as hazardous, halogenated organic waste, and potentially cytotoxic waste.[11]
| Waste Type | Disposal Container | Labeling Requirements |
| Solid Waste | Dedicated, leak-proof, and puncture-resistant container.[11] | "Hazardous Waste", "Cytotoxic Waste", "Halogenated Organics".[11] |
| Liquid Waste | Compatible, sealed container (preferably plastic).[11] | "Hazardous Waste", "Cytotoxic Waste", "Halogenated Organic Solvents".[11] |
| Sharps | Designated sharps container.[11] | "Hazardous Waste", "Sharps", "Cytotoxic Contamination". |
All waste must be segregated from non-hazardous and other types of chemical waste.[11] Specifically, keep halogenated waste separate from non-halogenated organic waste streams.[11] Dispose of all waste in accordance with local, state, and federal regulations.[1]
Safe Handling and Disposal Workflow
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. hsa.ie [hsa.ie]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
